6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPAGRCGPAXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380641 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-12-7 | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic pathways to 6-(trifluoromethyl)pyridine-3-carboxaldehyde, a key building block in medicinal chemistry. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the chemical principles and practical considerations involved in the synthesis of this important intermediate.
Introduction: The Significance of this compound
This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, is a heterocyclic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the pyridine ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential therapeutic agents for Alzheimer's disease. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, such as nucleophilic additions, condensations, and reductive aminations, making it a versatile precursor for the construction of complex molecular architectures.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two main strategies: the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, and alternative routes that construct the aldehyde functionality through other means. This guide will delve into the most prevalent and effective methods, providing detailed protocols and mechanistic insights.
Primary Synthetic Pathway: Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol
The most common and direct route to this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. The choice of oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid.
Synthesis of the Precursor: (6-(Trifluoromethyl)pyridin-3-yl)methanol
A reliable synthesis of the starting alcohol is paramount. A common approach involves the reduction of 6-(trifluoromethyl)nicotinic acid or its esters.
Protocol 1: Reduction of 6-(Trifluoromethyl)nicotinic Acid
This two-step procedure involves the initial esterification of 6-(trifluoromethyl)nicotinic acid followed by reduction of the resulting ester.
Step 1: Esterification to Methyl 6-(trifluoromethyl)nicotinate
-
Reaction: 6-(Trifluoromethyl)nicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield methyl 6-(trifluoromethyl)nicotinate.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Step 2: Reduction to (6-(Trifluoromethyl)pyridin-3-yl)methanol
-
Reaction: The methyl ester is then reduced to the primary alcohol using a suitable reducing agent such as sodium borohydride in methanol.
-
Rationale: Sodium borohydride is a mild and selective reducing agent that readily reduces esters to alcohols. The use of methanol as a solvent also participates in the reaction mechanism by protonating the intermediate alkoxyboronate species.
Experimental Protocol:
-
Esterification: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 6-(trifluoromethyl)nicotinate.
-
Reduction: Dissolve the crude methyl 6-(trifluoromethyl)nicotinate (1.0 eq) in methanol (5-10 volumes) and cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC). Quench the reaction by the slow addition of water, and then add a mild acid (e.g., 1M HCl) to neutralize the excess borohydride and decompose the borate esters. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-(trifluoromethyl)pyridin-3-yl)methanol.
Oxidation to this compound
With the precursor alcohol in hand, the next critical step is its selective oxidation to the aldehyde.
This is the most widely reported and industrially scalable method for this transformation.
Mechanism of MnO₂ Oxidation: The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism is believed to involve the formation of a manganese ester intermediate, followed by a radical process or a concerted elimination to yield the carbonyl compound. The high selectivity for allylic and benzylic-type alcohols is a key feature of this reagent.
Experimental Protocol:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) (10-20 volumes).
-
Add activated manganese dioxide (5.0-10.0 eq) to the solution. The quality and activation state of the MnO₂ are crucial for the reaction's success.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford this compound, typically as a white to off-white solid.
Data Presentation: MnO₂ Oxidation
| Parameter | Value | Reference |
| Starting Material | (6-(trifluoromethyl)pyridin-3-yl)methanol | |
| Reagent | Activated Manganese Dioxide (MnO₂) | |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | Overnight | |
| Yield | ~95% | [3] |
| Purification | Filtration and concentration | [3] |
Visualization of the Primary Synthetic Workflow
Caption: Primary synthetic route to this compound.
Alternative Oxidation Methodologies
While MnO₂ is a robust oxidant for this conversion, other modern oxidation methods offer advantages in terms of milder reaction conditions, easier work-up, or different substrate compatibility.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
Mechanism of Swern Oxidation: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The added base then deprotonates the carbon adjacent to the oxygen, leading to the collapse of the intermediate via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated base.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial reaction between DMSO and oxalyl chloride is highly exothermic and the resulting electrophilic sulfur species is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition.
-
Triethylamine as Base: A non-nucleophilic, hindered base is required to deprotonate the intermediate without competing in nucleophilic attack on the activated sulfur species.
Experimental Protocol (General):
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes) and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.
-
Stir the mixture for 15 minutes, then add a solution of (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the low temperature.
-
After stirring for 30-60 minutes, add triethylamine (5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature, then quench with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes.
Mechanism of Dess-Martin Oxidation: The alcohol displaces an acetate group on the iodine atom to form an intermediate which then undergoes an intramolecular elimination, facilitated by another acetate ion acting as a base, to produce the aldehyde, the iodinane byproduct, and acetic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DMP is moisture-sensitive, and the presence of water can lead to the decomposition of the reagent and lower yields.
-
Buffered Conditions: The reaction produces acetic acid as a byproduct. For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the reaction mixture.
Experimental Protocol (General):
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP and the iodinane byproduct.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography if necessary.
Visualization of Alternative Oxidation Pathways
Caption: Alternative oxidation methods for the synthesis of the target aldehyde.
Characterization Data
This compound
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Molecular Formula | C₇H₄F₃NO | [4] |
| Molecular Weight | 175.11 g/mol | [4] |
| Melting Point | 52-56 °C | [3] |
| ¹H NMR (CDCl₃) | δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), 7.88-7.90 (d, 1H) | [3] |
| IR Spectrum | Available | [4] |
(6-(Trifluoromethyl)pyridin-3-yl)methanol
| Property | Value | Reference |
| Appearance | Colorless liquid | [5] |
| Molecular Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5] |
Safety and Handling
This compound:
-
Hazards: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.
Manganese Dioxide (MnO₂):
-
Hazards: Harmful if swallowed or inhaled. Strong oxidizer, may cause fire in contact with combustible materials.
-
Precautions: Avoid creating dust. Keep away from combustible materials. Wear appropriate personal protective equipment.
Swern Oxidation Reagents:
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.
-
Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin.
-
Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood.
Dess-Martin Periodinane (DMP):
-
Hazards: Potentially explosive, especially when impure or heated. An oxidizing agent.
-
Precautions: Store in a cool, dry place away from combustible materials. Avoid shock and friction.
Conclusion
The synthesis of this compound is a well-established process, with the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol being the most practical and high-yielding approach. While manganese dioxide is the oxidant of choice for large-scale preparations, Swern and Dess-Martin oxidations provide valuable, milder alternatives for laboratory-scale synthesis, particularly with sensitive substrates. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe synthesis of this important building block.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinaldehyde: A Key Building Block for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)nicotinaldehyde (CAS No: 386704-12-7), a pivotal fluorinated pyridine-based building block. The strategic placement of a highly electronegative trifluoromethyl group and a reactive aldehyde function on the pyridine scaffold imparts unique electronic properties and versatile chemical reactivity. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering in-depth structural information, validated synthesis protocols, detailed spectroscopic analysis, reactivity profiles, and key applications. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging the full potential of this valuable chemical intermediate.
Introduction
6-(Trifluoromethyl)nicotinaldehyde, also known as 6-(trifluoromethyl)pyridine-3-carboxaldehyde, is a specialized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The -CF3 group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved bioavailability and efficacy of parent compounds.[1][2]
This guide delves into the core characteristics of 6-(Trifluoromethyl)nicotinaldehyde, providing the foundational knowledge necessary for its effective handling, synthesis, and application in the development of novel chemical entities.
Physicochemical and Structural Properties
The compound exists as a white to off-white solid at room temperature and is noted to be sensitive to air.[3][4][5] It is soluble in solvents such as methanol.[3][4] A comprehensive summary of its structural and physical data is presented below.
Table 1: Core Structural and Physical Data for 6-(Trifluoromethyl)nicotinaldehyde
| Identifier | Value | Source(s) |
| IUPAC Name | 6-(Trifluoromethyl)pyridine-3-carbaldehyde | [6] |
| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine | [4][7] |
| CAS Number | 386704-12-7 | [3][7][8] |
| Molecular Formula | C₇H₄F₃NO | [3][7][8] |
| Molecular Weight | 175.11 g/mol | [3][7][8] |
| Appearance | White to Almost white solid | [3][4] |
| Melting Point | 52-56 °C | [3][4][7] |
| Boiling Point | 72 °C | [3][4] |
| Flash Point | 93.3 °C (closed cup) | [7][9] |
| SMILES | O=Cc1ccc(nc1)C(F)(F)F | [7][8] |
| InChIKey | MRPAGRCGPAXOGS-UHFFFAOYSA-N | [4][8] |
| Storage | 2-8°C, under inert atmosphere | [3][7][8] |
Synthesis and Mechanism
The most prevalent and reliable method for preparing 6-(Trifluoromethyl)nicotinaldehyde is through the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[10][11] This pathway is favored for its high selectivity and good yields.
Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol
Manganese dioxide (MnO₂) is the oxidant of choice for this transformation.[10][11] It is a mild and chemoselective reagent that efficiently oxidizes allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at ambient temperature.
Mechanism Insight: The oxidation mechanism involves the adsorption of the alcohol onto the surface of the solid MnO₂. This is followed by a concerted process or a radical mechanism, leading to the formation of the aldehyde, which then desorbs from the surface, driving the reaction forward. The solid, heterogeneous nature of MnO₂ simplifies reaction work-up, as the reagent and its reduced forms can be easily removed by filtration.[11]
Experimental Protocol: Synthesis via Oxidation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
(6-(Trifluoromethyl)pyridin-3-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a ~0.1 M solution)
-
Inert gas (Nitrogen or Argon)
-
Celite or a suitable filtration aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.[10]
-
To the cooled, stirring solution, add activated MnO₂ (5.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[10][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid MnO₂.[11] Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
The resulting 6-(Trifluoromethyl)nicotinaldehyde is typically obtained as a white solid and can be purified further by recrystallization or column chromatography if necessary.[4][11]
Synthesis Workflow Diagram
Caption: Oxidation of the parent alcohol to the target aldehyde.
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation of 6-(Trifluoromethyl)nicotinaldehyde.
Table 2: Expected and Reported NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H NMR | (Solvent: CDCl₃)[4] | |||
| Aldehyde-H | ~10.22 | Singlet (s) | - | Highly deshielded proton characteristic of aldehydes.[4] |
| Pyridine-H (C2) | ~9.20 | Singlet (s) / Doublet (d) | Proton adjacent to the nitrogen and aldehyde. | |
| Pyridine-H (C4) | ~8.37 | Doublet (d) | ||
| Pyridine-H (C5) | ~7.89 | Doublet (d) | ||
| ¹³C NMR | (Predicted) | |||
| Aldehyde (C=O) | 185 - 195 | Singlet (s) | - | Typical range for an aromatic aldehyde carbon. |
| Pyridine C-CF₃ | 145 - 155 | Quartet (q) | ~35 Hz | Carbon directly attached to the -CF₃ group, shows C-F coupling.[12] |
| -CF₃ | 120 - 125 | Quartet (q) | ~275 Hz | Trifluoromethyl carbon signal with a large C-F coupling constant. |
| Pyridine CH | 120 - 140 | - | - | Aromatic carbons of the pyridine ring. |
| ¹⁹F NMR | (Predicted) | |||
| -CF₃ | -60 to -70 | Singlet (s) | - | Relative to CFCl₃. Characteristic shift for a -CF₃ group on an aromatic ring.[12] |
Note: Actual chemical shifts can vary based on solvent, concentration, and instrument.[13] A reported ¹H NMR spectrum in CDCl₃ showed peaks at δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), and 7.88-7.90 (d, 1H).[4]
Chemical Reactivity and Applications
The dual functionality of the aldehyde and the trifluoromethyl-substituted pyridine ring makes this compound a versatile intermediate.[10][11]
Key Reactions
The aldehyde group is the primary site of reactivity, participating in a wide range of classical transformations:
-
Oxidation: Can be readily oxidized to the corresponding 6-(trifluoromethyl)nicotinic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[12] This acid is also a valuable building block.[2][14]
-
Reduction: Selective reduction yields (6-(trifluoromethyl)pyridin-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄).[12]
-
Reductive Amination: A powerful method for C-N bond formation, reacting with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.
-
Condensation Reactions: Can undergo condensation with various nucleophiles (e.g., hydrazines, hydroxylamines) to form hydrazones, oximes, and imines.
Caption: Key chemical transformations of the aldehyde group.
Applications in Research and Development
The unique electronic properties conferred by the -CF₃ group make this aldehyde a valuable precursor in several areas:
-
Pharmaceuticals: It is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It has been cited as a reagent for preparing piperidine derivatives as potential agents for Alzheimer's disease treatment and was used in a novel synthesis of Pexidartinib, a CSF-1R kinase inhibitor.[1][10][11]
-
Agrochemicals: The trifluoromethyl-pyridine scaffold is a common feature in modern pesticides and herbicides due to enhanced efficacy and stability.[1][15]
-
Materials Science: Fluorinated organic compounds are used in the development of specialty materials with tailored electronic and physical properties.
Safety and Handling
6-(Trifluoromethyl)nicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[6][16] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6][16] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[6][16] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[6][16] |
Source: Globally Harmonized System (GHS) classifications.[6][16]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17] An N95 dust mask is recommended when handling the solid.[7]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Handling Practices: Avoid all personal contact, including inhalation of dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17] The compound is air-sensitive, and handling under an inert atmosphere is recommended for maintaining purity.[3][4][5]
-
Spills: In case of a spill, clear the area, avoid generating dust, and collect the material into a suitable, labeled container for disposal.[16]
Conclusion
6-(Trifluoromethyl)nicotinaldehyde is a highly versatile and valuable chemical intermediate. Its synthesis is well-established, and its reactivity is centered around the aldehyde functional group, providing a gateway to a vast array of more complex molecules. The presence of the trifluoromethyl group provides a critical tool for fine-tuning the properties of target compounds, making this aldehyde a cornerstone reagent for innovation in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential when handling this potent and reactive compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 4. This compound | 386704-12-7 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 9. This compound 95 386704-12-7 [sigmaaldrich.com]
- 10. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]
- 13. chem.washington.edu [chem.washington.edu]
- 14. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 15. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile fluorinated heterocyclic compound.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
This compound (CAS No. 386704-12-7) has emerged as a compound of significant interest due to its unique combination of a pyridine ring, a reactive aldehyde functional group, and a trifluoromethyl moiety. The incorporation of fluorine, particularly a trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine core is a common scaffold in numerous pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide synthesizes critical data to provide a holistic understanding of this molecule's utility and handling.
Molecular Identity and Structural Characteristics
The structure of this compound features a pyridine ring substituted at the 6-position with an electron-withdrawing trifluoromethyl group and at the 3-position with a synthetically versatile carboxaldehyde group.
Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[3] |
| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[4], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde[5] |
| CAS Number | 386704-12-7[3][6] |
| Molecular Formula | C₇H₄F₃NO[3][5] |
| Molecular Weight | 175.11 g/mol [3][5] |
| InChI Key | MRPAGRCGPAXOGS-UHFFFAOYSA-N[3][5] |
| SMILES | C1=CC(=NC=C1C=O)C(F)(F)F[3] |
Structural Diagram
The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the aldehyde's carbonyl carbon and affecting the reactivity of the ring itself.
Caption: Molecular structure of the title compound.
Physicochemical and Spectroscopic Profile
The compound is typically a white to off-white solid under standard conditions.[7][8] Its physical properties are summarized below.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to Almost white Solid | [5][8] |
| Melting Point | 52-56 °C | [5][] |
| Boiling Point | 72 °C (unspecified pressure) / 205.3 °C at 760 mmHg | [5][][10] |
| Density | ~1.369 g/cm³ (Predicted) | [5][] |
| Flash Point | 93.3 °C (Closed Cup) | |
| Solubility | Soluble in Methanol | [5] |
| Storage Temperature | 2-8°C | [5][6] |
| Sensitivity | Air Sensitive | [5][10] |
Spectroscopic Data
A key diagnostic tool for confirming the structure is ¹H NMR spectroscopy. The reported chemical shifts are consistent with the assigned structure.
-
¹H NMR (CDCl₃): δ 10.22 (s, 1H, -CHO), 9.20 (s, 1H, Py-H2), 8.36-8.38 (d, 1H, Py-H4), 7.88-7.90 (d, 1H, Py-H5).[8]
-
Other Data: Infrared (IR), Mass Spectrometry (MS), and ¹³C NMR data are also available through various chemical suppliers and databases.[11]
Synthesis and Experimental Protocol
The most prevalent and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.
Workflow for Synthesis
Caption: Oxidation of the precursor alcohol to the aldehyde.
Detailed Experimental Protocol
This protocol is synthesized from established procedures.[5][7][8]
-
Preparation: Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Oxidation: To the cooled solution, add manganese dioxide (MnO₂, ~5 equivalents) portion-wise.
-
Expert Insight: Manganese dioxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, making it ideal for this transformation.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, remove the solid manganese dioxide by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid.[7][8] The product can be used directly or purified further if necessary.
Chemical Reactivity and Synthetic Applications
The aldehyde functional group is the primary site of reactivity, participating in a wide array of chemical transformations. This reactivity makes it an indispensable intermediate.[7]
Key Reaction Pathways
Caption: Major reaction pathways for the title compound.
Applications in Drug Discovery
-
Alzheimer's Disease Research: The compound is explicitly cited as a crucial reagent in the preparation of novel piperidine derivatives that are being investigated as potential therapeutic agents for Alzheimer's disease.[5][7][8][][12]
-
Aldosterone Synthase Inhibitors: It has been used in the synthesis of selective aldosterone synthase inhibitors, highlighting its utility in developing treatments for cardiovascular and metabolic diseases.
-
General Medicinal Chemistry: As a fluorinated building block, it is valuable for creating libraries of compounds for screening against various biological targets. The trifluoromethyl group can improve pharmacokinetics and the pyridine nitrogen can act as a key interaction point.[1][7]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its hazard profile.
GHS Hazard Identification
The compound is classified with several hazards based on aggregated data.[3][13]
-
Pictograms: Danger
-
Hazard Statements:
-
Target Organs: Respiratory system
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is between 2-8°C.[5][6] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[5][10]
-
In case of fire: Use appropriate extinguishing media. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[14]
Conclusion
This compound is a high-value chemical intermediate with a well-defined profile. Its unique structural features—a reactive aldehyde, a biologically relevant pyridine core, and a modulating trifluoromethyl group—make it a powerful tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for neurodegenerative and metabolic disorders. The established synthetic route and predictable reactivity, coupled with a clear understanding of its handling requirements, solidify its position as a staple building block for the advanced researcher.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 386704-12-7 [chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. This compound(386704-12-7) 1H NMR spectrum [chemicalbook.com]
- 12. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Data Analysis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Technical Guide
Introduction
6-(Trifluoromethyl)pyridine-3-carboxaldehyde, with CAS Number 386704-12-7, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality on a pyridine scaffold, make it a valuable precursor in the synthesis of complex molecular architectures. Notably, it serves as a key reagent in the development of piperidine derivatives investigated as potential therapeutic agents for Alzheimer's disease.[3][4]
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As practicing scientists and researchers, understanding the spectral signature of a compound is non-negotiable for confirming its identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering in-depth interpretation and rationale grounded in fundamental spectroscopic principles. The methodologies and analyses presented herein are designed to serve as a practical reference for professionals engaged in drug discovery, process development, and quality control.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's structure is paramount before delving into its spectral characteristics. The molecule consists of a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with a carboxaldehyde (-CHO) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 386704-12-7 | [1][5][6] |
| Molecular Formula | C₇H₄F₃NO | [1][2][3] |
| Molecular Weight | 175.11 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 52-56 °C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.4!"]; C3 [label="C", pos="1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="-1.2,-0.4!"]; C6 [label="C", pos="-1.2,0.4!"];
C_CF3 [label="C", pos="-2.4,0.8!"]; F1 [label="F", pos="-2.2,1.6!"]; F2 [label="F", pos="-3.2,1.0!"]; F3 [label="F", pos="-3.0,0.0!"];
C_CHO [label="C", pos="2.4,-0.8!"]; H_CHO [label="H", pos="3.2,-0.6!"]; O_CHO [label="O", pos="2.4,-1.6!"];
H4[label="H", pos="0,-1.6!"]; H5[label="H", pos="-2.0,-0.8!"]; H2[label="H", pos="2.0,0.8!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C6 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;
C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];
C4 -- H4; C5 -- H5; C2 -- H2; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data acquired in deuterated chloroform (CDCl₃).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm centered around 6 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
¹H NMR Data and Interpretation
The proton NMR spectrum provides a clear signature of the aromatic and aldehydic protons. The strong electron-withdrawing nature of both the trifluoromethyl and aldehyde groups significantly deshields the protons on the pyridine ring, shifting them downfield.
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.22 | Singlet (s) | 1H | H-7 (Aldehyde) |
| 9.20 | Singlet (s) | 1H | H-2 |
| 8.38 - 8.36 | Doublet (d) | 1H | H-4 |
| 7.90 - 7.88 | Doublet (d) | 1H | H-5 |
Data sourced from ChemicalBook.[3]
Expert Analysis:
-
Aldehydic Proton (H-7) at 10.22 ppm: The signal at 10.22 ppm is characteristic of an aldehydic proton. Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic system. It appears as a singlet because it has no adjacent protons to couple with.
-
Aromatic Proton (H-2) at 9.20 ppm: This singlet corresponds to the proton at the C-2 position. It is the most deshielded of the ring protons due to its ortho position to the electronegative nitrogen atom and its meta position to the strongly electron-withdrawing aldehyde group. The lack of coupling confirms its isolation from other protons.
-
Aromatic Protons (H-4 and H-5) at 8.37 and 7.89 ppm: These two signals appear as doublets, indicative of ortho coupling to each other. H-4, being ortho to the aldehyde group, is more deshielded (8.37 ppm) than H-5 (7.89 ppm). H-5 is ortho to the trifluoromethyl group, which also contributes to its downfield shift.
¹³C NMR Spectroscopy: Predicted Analysis
Expected ¹³C NMR Spectrum:
The molecule is expected to show 7 distinct carbon signals, as there is no molecular symmetry.
-
Aldehyde Carbonyl (C-7): Expected in the highly deshielded region of ~188-192 ppm .
-
Trifluoromethyl Carbon (C-8): Expected as a quartet (due to coupling with the three fluorine atoms, ¹JCF) in the region of ~118-124 ppm .
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
-
C-6: Attached to the CF₃ group, this carbon will be significantly deshielded and is expected around ~150-155 ppm . It may appear as a quartet due to two-bond C-F coupling (²JCF).
-
C-2: Positioned next to the nitrogen, expected around ~152-156 ppm .
-
C-4: Expected around ~138-142 ppm .
-
C-3: The carbon bearing the aldehyde, expected around ~130-135 ppm .
-
C-5: Expected to be the most upfield of the ring carbons, likely in the ~120-125 ppm range.
-
Caption: A generalized workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Predicted IR Data and Interpretation
While a specific experimental spectrum is not publicly available for direct citation, the expected characteristic absorption bands can be reliably predicted.[6]
Table 3: Predicted Major IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde C-H |
| ~1700-1715 | C=O stretch | Aldehyde Carbonyl |
| ~1580-1610 | C=C and C=N stretches | Pyridine Ring |
| ~1100-1350 | C-F stretch (strong, complex) | Trifluoromethyl |
Expert Analysis:
-
Aldehyde Group: The two most definitive peaks for the aldehyde are the C=O stretch, expected as a strong band around 1705 cm⁻¹, and the characteristic C-H stretches (a Fermi doublet) appearing around 2820 and 2720 cm⁻¹. The presence of both is strong evidence for the aldehyde functionality.
-
Trifluoromethyl Group: The C-F bonds will give rise to very strong and complex absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the IR spectrum of fluorinated compounds.
-
Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1580-1610 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Interpretation
Molecular Ion (M⁺): The exact mass of C₇H₄F₃NO is 175.0245 g/mol .[6] The mass spectrum should show a prominent molecular ion peak at m/z = 175 .
Major Fragmentation Patterns: The structure of the molecule suggests several predictable fragmentation pathways under EI conditions:
-
Loss of the formyl radical ([M-CHO]⁺): A common fragmentation for aromatic aldehydes is the loss of the -CHO group (mass = 29). This would result in a significant peak at m/z = 146 .
-
Loss of the trifluoromethyl radical ([M-CF₃]⁺): The C-CF₃ bond can also cleave, leading to the loss of a CF₃ radical (mass = 69). This would produce a fragment ion at m/z = 106 .
-
Loss of CO ([M-CO]⁺): Aldehydes can sometimes lose carbon monoxide (mass = 28), which would lead to a peak at m/z = 147 .
Conclusion
The spectroscopic profile of this compound is highly characteristic and directly reflects its molecular architecture. The ¹H NMR spectrum clearly resolves the four distinct protons, with chemical shifts heavily influenced by the anisotropic and inductive effects of the pyridine ring, aldehyde, and trifluoromethyl substituents. While experimental ¹³C NMR, IR, and MS data require acquisition by the end-user, the predictive analyses provided in this guide serve as a robust framework for data interpretation and structural confirmation. A thorough, multi-technique spectroscopic evaluation, as outlined, is essential for ensuring the quality and identity of this critical synthetic intermediate, thereby upholding the standards of scientific integrity in research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 386704-12-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 386704-12-7|6-(Trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in Modern Drug Discovery
A comprehensive guide to the synthesis, chemical properties, and applications of a pivotal building block in medicinal chemistry, with a focus on neurodegenerative disease research.
Foreword
In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl group, in particular, is a prized substituent due to its ability to increase metabolic stability, improve binding affinity, and enhance bioavailability. This guide provides an in-depth technical overview of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a versatile heterocyclic aldehyde that has emerged as a critical intermediate in the synthesis of complex molecular architectures, most notably in the pursuit of novel treatments for neurodegenerative diseases such as Alzheimer's. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical behavior, and practical applications, grounded in authoritative scientific literature.
Compound Identification and Nomenclature
This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 6-position and a carboxaldehyde group at the 3-position. This specific arrangement of functional groups provides a unique electronic and steric profile, making it a valuable synthon in organic chemistry.
While the systematic IUPAC name is 6-(trifluoromethyl)pyridine-3-carbaldehyde [1], it is known by a variety of alternative names in commercial and research contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
| Table 1: Alternative Names and Identifiers | |
| Systematic Name | This compound |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[1] |
| Common Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[2], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine[3] |
| CAS Number | 386704-12-7[1][4] |
| Molecular Formula | C₇H₄F₃NO[2][4] |
| Molecular Weight | 175.11 g/mol [4][] |
Physicochemical and Spectroscopic Properties
Understanding the fundamental physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
| Table 2: Physicochemical Properties | |
| Appearance | White to off-white solid[3] |
| Melting Point | 52-56 °C[] |
| Boiling Point | 205.3 °C at 760 mmHg[] |
| Solubility | Soluble in methanol[3] |
| Storage Conditions | 2-8°C, under inert gas, air and heat sensitive[3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of its key spectral features.
-
¹H NMR (CDCl₃): A general procedure for the synthesis of 6-trifluoromethylpyridine-3-carbaldehyde as a white solid. The product was characterized by 1H-NMR (CDCl3): δ 7.88-7.90 (1H, d), 8.36-8.38 (1H, d), 9.20 (1H, s), 10.22 (1H, s)[3].
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The ATR-IR spectrum is available on PubChem, with the source of the sample being Aldrich[1].
-
Mass Spectrometry: The exact mass of this compound is 175.024506 Da[6].
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the starting materials, desired scale, and economic feasibility.
Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol
A prevalent and efficient method for the preparation of this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. This method is favored for its high yield and relatively mild reaction conditions.
Experimental Protocol:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add manganese dioxide (MnO₂) (approximately 5 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble manganese dioxide.
-
Concentrate the filtrate under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carbaldehyde as a white solid. A reported yield for this reaction is 95%[3].
The causality behind this experimental choice lies in the selectivity of manganese dioxide as an oxidizing agent for allylic and benzylic alcohols, which allows for the clean conversion of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Alternative Synthesis from 5-Bromo-2-(trifluoromethyl)pyridine
An alternative synthetic approach is documented in the patent literature, which involves a lithium-halogen exchange followed by formylation.
This method, while effective, requires cryogenic temperatures and the use of pyrophoric butyllithium, making it more suitable for specific laboratory-scale syntheses where the starting material is readily available. The introduction of a stabilizer is a key innovation to improve the stability of the reactive intermediate and enhance the yield by preventing side reactions[7].
Applications in Drug Discovery
The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of more complex molecules, particularly in the development of treatments for neurodegenerative disorders.
Synthesis of Piperidine Derivatives for Alzheimer's Disease
There is significant interest in piperidine derivatives as potential therapeutic agents for Alzheimer's disease[8]. This compound serves as a crucial reagent in the preparation of such compounds[3][][9][10]. The trifluoromethyl-substituted pyridine moiety is incorporated into the final drug candidate to modulate its physicochemical and biological properties.
A patent for substituted 2-amino-pyrazolyl-[1][3][11]triazolo[1,5a] pyridine derivatives, which are useful for the treatment of neurodegenerative diseases like Alzheimer's, explicitly mentions the use of this compound in their synthesis[12]. The aldehyde functionality allows for the construction of the complex heterocyclic core of these potential drug molecules through reactions such as reductive amination or condensation followed by cyclization.
The rationale for using the 6-(trifluoromethyl)pyridine moiety stems from its ability to enhance metabolic stability and brain penetration of the final compound, which are critical attributes for a centrally acting drug.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic aldehyde. This electronic profile makes the aldehyde group highly susceptible to nucleophilic attack, which is the basis for its extensive use in synthesis.
Common reactions involving the aldehyde group include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylpyridines. This is a cornerstone reaction for building the piperidine-containing scaffolds relevant to Alzheimer's disease research.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation and the introduction of further complexity.
-
Condensation Reactions: Reactions with active methylene compounds to form α,β-unsaturated systems.
-
Reduction: The aldehyde can be easily reduced back to the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents like sodium borohydride.
Conclusion
This compound is a fine chemical of significant strategic importance in modern medicinal chemistry. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive aldehyde group makes it an invaluable building block for the synthesis of complex, biologically active molecules. The well-established synthetic routes to this compound, coupled with its versatile reactivity, have positioned it as a key intermediate in the development of novel therapeutics, particularly in the challenging field of neurodegenerative diseases. As the quest for more effective treatments for conditions like Alzheimer's disease continues, the demand for and utility of such precisely engineered chemical tools are only set to grow.
References
- 1. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 386704-12-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. ijnrd.org [ijnrd.org]
- 9. 6-(Trifluoromethyl)nicotinaldehyde manufacturer/supplier, CasNo.386704-12-7 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]
- 10. 6-(Trifluoromethyl)nicotinaldehyde CAS 386704-12-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 12. WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof - Google Patents [patents.google.com]
reactivity of the aldehyde group in 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
An In-Depth Technical Guide to the Reactivity of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Abstract
This compound (CAS: 386704-12-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the unique electronic properties of the trifluoromethyl-substituted pyridine ring. This guide provides an in-depth analysis of the factors governing the reactivity of this aldehyde, explores its key chemical transformations, and offers detailed experimental protocols for its synthesis and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction and Strategic Importance
This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, has emerged as a critical intermediate in the synthesis of complex molecular architectures for pharmaceutical applications.[1] Notably, it is a key reagent in the preparation of novel piperidine derivatives being investigated as potential treatment agents for Alzheimer's disease.[][3][4] Furthermore, its application in synthesizing selective aldosterone synthase inhibitors highlights its importance in developing treatments for cardiovascular conditions like resistant hypertension.[5][6] The strategic value of this molecule lies in the predictable and enhanced reactivity of its aldehyde group, which allows for its reliable incorporation into diverse scaffolds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 386704-12-7 | [5] |
| Molecular Formula | C₇H₄F₃NO | [] |
| Molecular Weight | 175.11 g/mol | [] |
| Melting Point | 52-56 °C | [][3] |
| Boiling Point | ~72 °C | [3] |
| Appearance | White to almost white solid | [3] |
| Storage | 2-8°C, Air Sensitive | [3][5] |
Core Reactivity Analysis: The Influence of Electronic Effects
The chemical behavior of the aldehyde group in this compound is not merely that of a typical aromatic aldehyde. Its reactivity is profoundly enhanced by the powerful electron-withdrawing effects of both the C6-trifluoromethyl group and the pyridine ring nitrogen.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry. Through a strong negative inductive effect (-I), it aggressively pulls electron density from the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms and exerts its own electron-withdrawing effect, further deactivating the aromatic system towards electrophilic substitution but increasing the electrophilicity of ring carbons and their substituents.
The confluence of these two effects makes the aldehyde's carbonyl carbon exceptionally electron-deficient (highly electrophilic). This pronounced partial positive charge (δ+) renders the aldehyde highly susceptible to attack by a wide range of nucleophiles, often allowing reactions to proceed under milder conditions than with less activated aldehydes.
Synthesis of the Core Reagent
The most common and efficient route to this compound is the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1] This transformation is typically achieved using manganese dioxide (MnO₂), a mild and selective oxidizing agent that is particularly effective for allylic and benzylic-type alcohols.
References
role of the trifluoromethyl group in 6-(Trifluoromethyl)pyridine-3-carboxaldehyde reactivity
An In-Depth Technical Guide: The Pivotal Role of the Trifluoromethyl Group in the Reactivity of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of electronic and physicochemical properties that profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[2] This guide provides an in-depth analysis of this compound, a critical building block in pharmaceutical development.[3] We will dissect the role of the -CF3 group in modulating the electronic architecture of the molecule, thereby dictating its reaction pathways. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step methodologies for key transformations.
The Trifluoromethyl Effect: A Paradigm in Molecular Design
The utility of the trifluoromethyl group stems from a confluence of powerful attributes that are highly desirable in drug design:
-
Potent Electron-Withdrawing Nature : The -CF3 group is one of the most powerful electron-withdrawing substituents used in organic chemistry, primarily through its strong inductive effect (-I).[4] This property is central to its ability to modulate the reactivity of adjacent functional groups.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in chemistry, making the -CF3 moiety highly resistant to oxidative metabolic degradation.[1] This often leads to an increased in vivo half-life for drug candidates.
-
Increased Lipophilicity : The -CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88) compared to a hydrogen or methyl group.[1][2] This is crucial for improving membrane permeability and bioavailability.[1]
-
Modulation of Binding Affinity : By altering a molecule's electrostatic potential and engaging in hydrophobic interactions, the -CF3 group can enhance binding affinity and selectivity for biological targets.[2]
In this compound, these fundamental properties converge to create a highly versatile and reactive intermediate, particularly valuable in the synthesis of complex therapeutic agents.[3][]
Electronic Architecture: How the -CF3 Group Governs Reactivity
The reactivity of this compound is not random; it is a direct consequence of the electronic influence exerted by the -CF3 group on the pyridine-aldehyde system.
Pillar 1: Enhanced Electrophilicity of the Carbonyl Carbon
The primary role of the 6-CF3 group is to decrease electron density across the entire pyridine ring via its powerful inductive effect. This electron deficiency is relayed to the 3-position, significantly increasing the partial positive charge (δ+) on the carbonyl carbon of the aldehyde. This "activation" renders the aldehyde exceptionally susceptible to attack by nucleophiles, forming the basis for its most common and useful transformations.[3]
References
Methodological & Application
Application Note: Olefination of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde via the Wittig Reaction
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds with high regioselectivity.[1][2][3] This guide details the mechanistic nuances influenced by the unique electronic properties of the trifluoromethylpyridine scaffold, offers detailed, field-proven experimental protocols, and includes troubleshooting and data interpretation guidelines. The strategic incorporation of the trifluoromethylpyridine moiety is of high value in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6]
Introduction and Scientific Context
The Wittig reaction, discovered by Georg Wittig in 1954, remains an indispensable tool for carbon-carbon double bond formation.[7] Its power lies in the unambiguous placement of the double bond, replacing a carbonyl oxygen with a carbon group derived from a phosphorus ylide (also known as a phosphorane).[7][8][9] This method contrasts with elimination reactions, which can often lead to mixtures of regioisomers.[7][10]
The substrate of focus, this compound, is a valuable building block in modern drug discovery.[11][12][] The trifluoromethyl (-CF₃) group is a bioisostere for various groups and is known to impart favorable pharmacokinetic properties to bioactive molecules.[4] Its strong electron-withdrawing nature and the inherent electronic characteristics of the pyridine ring significantly influence the reactivity of the aldehyde, making it an excellent substrate for olefination reactions. This guide will explore the practical application of this substrate in the Wittig reaction, providing the necessary protocols to enable successful synthesis of novel vinyl-trifluoromethylpyridine compounds.
Mechanistic Insights and Strategic Considerations
The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2] This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[8][9] The oxaphosphetane then collapses in an irreversible, thermodynamically driven step to yield the final alkene product and the highly stable triphenylphosphine oxide (TPPO) byproduct.[8][14]
Causality Behind Experimental Choices
-
Substrate Reactivity: The this compound substrate is particularly well-suited for the Wittig reaction. The potent electron-withdrawing trifluoromethyl group, combined with the nitrogen atom in the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity facilitates a rapid and efficient nucleophilic attack by the phosphorus ylide, often allowing for milder reaction conditions compared to electron-rich aldehydes.
-
Ylide Selection and Stereochemistry: The structure of the ylide is paramount as it dictates the substitution pattern of the resulting alkene and its stereochemistry (E/Z isomerism).
-
Non-stabilized Ylides (e.g., R' = alkyl): These are highly reactive and typically require strong, non-nucleophilic bases (e.g., n-BuLi, NaHMDS) for their generation at low temperatures.[9][15] They generally favor the formation of the kinetic (Z)-alkene product under salt-free conditions.[16]
-
Stabilized Ylides (e.g., R' = CO₂R, CN): These ylides are less reactive due to delocalization of the negative charge. They can often be generated with weaker bases (e.g., NaH, K₂CO₃, NaOMe) and may even be isolated as crystalline solids.[16][17] Reactions with stabilized ylides are typically thermodynamically controlled and yield the more stable (E)-alkene as the major product.[16]
-
-
Solvent and Atmosphere: Phosphorus ylides, particularly non-stabilized variants, are strong bases and are sensitive to both water and oxygen.[3] Therefore, the reaction must be conducted under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether) and under an inert atmosphere (e.g., Argon or Nitrogen).[18]
Experimental Protocols
This section provides step-by-step protocols for the entire workflow, from ylide generation to product purification.
Protocol 1: Synthesis of a Terminal Alkene using a Non-Stabilized Ylide
This protocol describes the synthesis of 3-vinyl-6-(trifluoromethyl)pyridine using methyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents | Notes |
| Methyltriphenylphosphonium bromide | 357.22 | 429 mg | 1.2 | Dry thoroughly under vacuum before use. |
| n-Butyllithium (n-BuLi) | 64.06 | 0.48 mL (2.5 M in hexanes) | 1.2 | Handle with extreme care. Pyrophoric. |
| This compound | 175.11 | 175 mg | 1.0 | Ensure it is pure and dry. |
| Tetrahydrofuran (THF) | 72.11 | ~15 mL | - | Anhydrous, inhibitor-free. |
| Saturated aq. NH₄Cl solution | - | ~10 mL | - | For quenching. |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - | For extraction. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | For drying organic phase. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) to the flask. Add anhydrous THF (~10 mL) via syringe. Stir the resulting white suspension.
-
Ylide Generation: Cool the suspension to 0 °C using an ice-water bath. Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Causality Note: Slow addition at low temperature is crucial to control the exothermic deprotonation and prevent side reactions. Upon addition, the suspension will turn a characteristic deep yellow or orange-red color, indicating the formation of the methylenetriphenylphosphorane ylide.[15]
-
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve this compound (175 mg, 1.0 mmol) in anhydrous THF (~5 mL) and add it dropwise to the cold ylide solution.
-
Causality Note: Adding the aldehyde at -78 °C helps to maximize kinetic control, which is important for the stereoselectivity of reactions with non-stabilized ylides, and minimizes potential side reactions with the highly reactive ylide.[16]
-
-
Reaction Progression: After the addition, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until completion.
-
Monitoring the Reaction: Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC). Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The aldehyde is UV active; the product should appear as a new, less polar spot.
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~20 mL) and water (~10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (~15 mL each).
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine (~20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The primary byproduct is triphenylphosphine oxide (TPPO), which can co-elute with products of similar polarity.
-
Flash Column Chromatography: Purify the crude residue by flash chromatography on silica gel. A gradient elution, starting with hexanes and gradually increasing the proportion of ethyl acetate, is typically effective.
-
Expertise Note: TPPO can be difficult to separate. If chromatography is challenging, one strategy is to treat the crude mixture with reagents like hydrogen peroxide or iodomethane to convert the phosphorus impurities into highly polar derivatives, which are then easily removed by a silica plug.[19] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective if the product is a solid.[10]
-
-
Characterization: Confirm the structure and purity of the isolated product, 3-vinyl-6-(trifluoromethyl)pyridine, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction / Low yield | 1. Inactive ylide due to moisture.2. Impure or degraded n-BuLi.3. Aldehyde has decomposed. | 1. Ensure all glassware is rigorously flame-dried and the reaction is under a strict inert atmosphere. Use freshly distilled, anhydrous solvent.2. Titrate the n-BuLi solution before use to confirm its molarity.3. Check the purity of the aldehyde by NMR before starting. |
| Complex mixture of products | 1. Side reactions from overly aggressive heating.2. Ylide reacting with itself or solvent. | 1. Maintain recommended temperatures. Do not heat reactions with non-stabilized ylides unless specified.2. Ensure slow addition of reagents and maintain low temperatures during critical steps. |
| Difficulty removing TPPO | TPPO has similar polarity to the desired product. | 1. Optimize chromatography: try different solvent systems or use a different stationary phase (e.g., alumina).2. Attempt recrystallization if the product is solid.3. Chemically modify the TPPO as described in the purification section.[19] |
| Poor Z-selectivity | Presence of lithium salts can disrupt the kinetic pathway. | For reactions where high Z-selectivity is critical, consider using sodium or potassium-based bases (e.g., NaHMDS, KHMDS) to generate a "salt-free" ylide, which can improve the Z:E ratio. |
Conclusion
The Wittig reaction is a highly effective and reliable method for the olefination of this compound. The electron-deficient nature of this substrate ensures high reactivity, while careful selection of the ylide and reaction conditions allows for the controlled synthesis of valuable vinyl-trifluoromethylpyridine derivatives. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently utilize this reaction to advance their synthetic programs in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. mdpi.com [mdpi.com]
- 7. Wittig_reaction [chemeurope.com]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 386704-12-7 [chemicalbook.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. orgosolver.com [orgosolver.com]
- 19. tandfonline.com [tandfonline.com]
Application Note: High-Efficiency Reductive Amination Protocols for 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Introduction
6-(Trifluoromethyl)pyridine-3-carboxaldehyde is a critical building block in contemporary medicinal chemistry and drug development.[1][][3] Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group and the pyridine nitrogen, make it a valuable synthon for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][][3] Reductive amination stands as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines.[4][5][6]
This comprehensive guide provides detailed, field-proven protocols for the reductive amination of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering a comparative analysis of reagents and conditions to empower researchers to optimize their synthetic strategies. The protocols described herein are designed to be self-validating, ensuring high yields, purity, and reproducibility.
The Chemistry of this compound in Reductive Amination
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 52-56 °C.[][7] It is characterized by the molecular formula C7H4F3NO and a molecular weight of 175.11 g/mol .[7][8][9] For safe handling, it is classified as an acute oral toxin (Category 3) and can cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used.[7]
Electronic Effects and Reactivity
The reactivity of the aldehyde functional group in this compound is significantly influenced by two key structural features:
-
The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by an amine, which is the initial step in imine formation.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring also exerts an electron-withdrawing inductive effect, further activating the aldehyde.
This heightened electrophilicity facilitates the initial condensation with a wide range of primary and secondary amines to form the crucial imine or iminium ion intermediate.
The Reductive Amination Mechanism
Reductive amination is a two-stage process that occurs in a single pot.[5]
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine).[5] Under the typically neutral or weakly acidic conditions of the reaction, the imine can be protonated to form a highly electrophilic iminium ion.[4][10] This equilibrium-driven step is often the rate-limiting part of the sequence.[11]
-
Reduction: A hydride-based reducing agent, introduced into the same pot, then selectively reduces the C=N double bond of the iminium ion to yield the final amine product.[6] The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde.[4][5]
Caption: General workflow of the one-pot reductive amination process.
Selecting the Right Conditions: A Comparative Guide
The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and pH.
Choice of Reducing Agent
The ideal reducing agent for a one-pot reductive amination must selectively reduce the iminium ion in the presence of the starting aldehyde.[4][5] This prevents the wasteful formation of the corresponding alcohol.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Recommended For |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity & Mildness: Excellent for one-pot reactions; tolerates a wide range of functional groups.[5][12][13] Safer Alternative: Less toxic than NaBH₃CN.[10][12] | Moisture sensitive; not compatible with protic solvents like methanol.[14] | General Purpose: The workhorse for most reductive aminations, especially with sensitive substrates. |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: Excellent selectivity for iminium ions over carbonyls.[4][12] Stable in mildly acidic conditions (pH 6-7).[11] | High Toxicity: Generates toxic HCN gas upon acidification or during workup.[11][12] Requires careful pH control. | Reactions where STAB is ineffective, but requires stringent safety precautions. |
| Sodium Borohydride | NaBH₄ | Cost-effective and powerful.[12] | Low Selectivity: Reduces both aldehydes and imines.[4][14] Requires a two-step process (pre-formation of the imine).[4][12][14] | Two-step procedures where the imine is formed and isolated before reduction. |
| Pyridine Borane Complex | C₅H₅N·BH₃ | Mild and effective alternative to cyanoborohydride-based methods.[15][16] Can be used in methanolic solutions.[15] | May require dehydrating agents like molecular sieves for efficient imine formation.[15] | When cyanoborohydride toxicity is a concern and a protic solvent is desired. |
For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the highly recommended reagent due to its superior selectivity, safety profile, and broad functional group tolerance.[10][12][13]
Solvent Selection
The choice of solvent is critical and is often dictated by the chosen reducing agent.
-
For STAB (NaBH(OAc)₃): Aprotic solvents are required. 1,2-Dichloroethane (DCE) is the most common and preferred solvent.[13] Tetrahydrofuran (THF) and Dichloromethane (DCM) are also effective alternatives.[13][14]
-
For NaBH₃CN: Protic solvents are typically used. Methanol is the most common choice as it aids in imine formation.[14]
-
For NaBH₄: Protic solvents like methanol or ethanol are standard.[14]
pH Control
The reaction proceeds best under neutral or weakly acidic conditions (pH ~5-7).[11]
-
Acidic pH: Catalyzes the dehydration step to form the imine.[4] However, excessive acidity (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Basic pH: Disfavors the formation of the iminium ion, slowing down the reduction step.
Often, a small amount of acetic acid is added as a catalyst, particularly for less reactive ketones or amines, to ensure the formation of the iminium ion for reduction by STAB.[10][13]
Detailed Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended starting point for most primary and secondary amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3–1.6 equiv)[12]
-
1,2-Dichloroethane (DCE) (to make a ~0.1–0.2 M solution)
-
Optional: Glacial Acetic Acid (1–2 equiv for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-Dichloroethane (DCE).
-
Add the amine (1.0–1.2 equiv) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N, 1.5–2.0 equiv) to liberate the free amine.[10]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Carefully add Sodium Triacetoxyborohydride (STAB) (1.3–1.6 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2–16 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[12][17]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.[12]
Caption: Step-by-step workflow for the STAB-mediated protocol.
Protocol 2: Work-up and Purification Considerations
The basic nature of the pyridine nitrogen and the newly formed amine product requires careful consideration during work-up and purification.
-
Aqueous Work-up: A basic quench (e.g., NaHCO₃ or Na₂CO₃) is essential to neutralize any remaining acid and to ensure the final product is in its free-base form, which is more soluble in organic extraction solvents.
-
Chromatography:
-
Standard silica gel can be used, but tailing of the amine product is common due to interactions with acidic silanol groups.
-
To mitigate tailing, the eluent system can be modified. A common practice is to add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5-1%), to the mobile phase (e.g., Ethyl Acetate/Hexanes).
-
Alternatively, basic alumina or treated silica gel can be used as the stationary phase.
-
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete imine formation (sterically hindered or deactivated amine).2. Deactivated STAB (moisture contamination).3. Amine salt used without adding a base. | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[13] Allow a longer pre-stir time before adding STAB.2. Use fresh, high-quality STAB and ensure anhydrous solvent and reaction conditions.3. Add 1.5-2.0 equivalents of Et₃N or DIPEA to liberate the free amine. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective enough (e.g., using NaBH₄ in a one-pot reaction).2. Water present in the reaction, hydrolyzing the imine back to the aldehyde, which is then reduced. | 1. Switch to a more selective reagent like STAB.[5]2. Ensure strictly anhydrous conditions. Use of molecular sieves can help remove trace water.[15] |
| Incomplete Reduction | Presence of residual imine in the final product. | 1. Increase the equivalents of the reducing agent (e.g., to 1.6-2.0 equiv).2. Extend the reaction time.3. Gently warm the reaction (e.g., to 40 °C), but monitor for potential side reactions. |
| Difficult Purification | Product is streaking or tailing badly on silica gel TLC/column. | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the chromatography eluent.2. Use a different stationary phase like basic alumina. |
Conclusion
The reductive amination of this compound is a highly efficient and versatile transformation for the synthesis of a diverse array of substituted amines. By leveraging the high selectivity and mild nature of sodium triacetoxyborohydride (STAB) in an aprotic solvent like DCE, researchers can reliably and safely construct C-N bonds. Understanding the reaction mechanism and the key parameters influencing its outcome—namely the choice of reductant, solvent, and pH—is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for the successful application of this important reaction in drug discovery and development.
References
- 1. This compound | 386704-12-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
Application Note & Protocol: Strategic Synthesis of Novel Piperidine Derivatives from 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, including neurodegenerative diseases, oncology, and infectious agents.[1][2][3] This guide provides a detailed exploration of synthetic strategies for constructing novel piperidine derivatives utilizing 6-(Trifluoromethyl)pyridine-3-carboxaldehyde as a versatile and crucial building block. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical properties of target molecules, such as metabolic stability and receptor binding affinity. This document focuses primarily on the robust and widely applicable method of reductive amination, providing a comprehensive, step-by-step protocol. Additionally, it explores the potential of multi-component reactions as an efficient alternative for building molecular complexity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in the synthesis of next-generation therapeutics, particularly in the context of Alzheimer's disease research where such derivatives have shown promise.[4][][6]
Introduction: The Significance of the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations for optimal interaction with biological targets. The incorporation of a trifluoromethyl-substituted pyridine ring, as in our starting material, introduces unique electronic properties and can significantly enhance the pharmacological profile of the final compound. This compound is thus a high-value starting material for accessing a diverse chemical space of novel piperidine-containing molecules.[6]
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is paramount for successful synthesis.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 386704-12-7 | [4][][7] |
| Molecular Formula | C₇H₄F₃NO | [7] |
| Molecular Weight | 175.11 g/mol | [7] |
| Appearance | White to off-white solid | [4][6] |
| Melting Point | 52-56 °C | [] |
| Boiling Point | 205.3 °C at 760 mmHg | [] |
| SMILES | O=Cc1cc(C(F)(F)F)ncc1 | [] |
| InChI Key | MRPAGRCGPAXOGS-UHFFFAOYSA-N | [] |
The aldehyde functional group is highly reactive and serves as the primary handle for elaboration into the piperidine ring system.[6]
Synthesis of the Starting Aldehyde
While commercially available, this compound is typically synthesized via the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[4][6] This common laboratory-scale preparation provides a high-purity starting material essential for subsequent reactions.
The most prevalent and efficient method employs manganese dioxide (MnO₂) as a mild and selective oxidizing agent in a suitable organic solvent like dichloromethane (DCM).[4][6] The reaction proceeds at room temperature and offers high yields with a simple filtration-based workup to remove the manganese salts.[6]
Caption: Oxidation of the parent alcohol to the target aldehyde.
Primary Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and highly reliable method for forming carbon-nitrogen bonds. The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine (or iminium ion) from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.
The choice of reducing agent is critical for the success of this reaction. Mild, selective hydride reagents are preferred as they will reduce the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of a wide range of functional groups.[8]
Caption: General mechanism for reductive amination.
Detailed Protocol: Synthesis of a Substituted N-Benzyl Piperidine Derivative
This protocol details the synthesis of 1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidine as a representative example.
Materials and Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 g, 5.71 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approx. 10 mL/g of aldehyde). Stir the solution at room temperature until all solid has dissolved.
-
Amine Addition: Add piperidine (e.g., 0.54 g, 6.28 mmol, 1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes. The formation of the imine/iminium intermediate is often accompanied by a slight warming or color change.
-
Expert Insight: Pre-stirring the aldehyde and amine allows for the formation of the imine intermediate before the addition of the reducing agent, which can improve reaction efficiency. For less reactive amines, adding a dehydrating agent like molecular sieves can be beneficial.[9]
-
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (e.g., 1.45 g, 6.85 mmol, 1.2 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.
-
Causality: NaBH(OAc)₃ is chosen for its mildness. Unlike stronger reducing agents like NaBH₄, it does not readily reduce the starting aldehyde and is stable in the slightly acidic conditions that favor iminium ion formation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure piperidine derivative.[8]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8]
Alternative Strategy: Multi-Component Reactions (MCRs)
For the rapid generation of highly functionalized and complex piperidine scaffolds, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach.[10][11] An MCR combines three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.[12][13]
A plausible MCR strategy involving our aldehyde could be a variation of the Hantzsch pyridine synthesis or other condensation reactions to build a dihydropyridine intermediate, which can then be reduced to the target piperidine.
Caption: A conceptual MCR pathway to complex piperidines.
This approach offers the advantage of rapidly assembling complex structures from simple, readily available starting materials in a single synthetic operation, which is highly desirable in drug discovery campaigns.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation; decomposition of starting material or product. | Add a dehydrating agent (e.g., 4Å molecular sieves). Ensure anhydrous conditions. Run the reaction at a lower temperature (0 °C to RT). |
| Formation of Alcohol Byproduct | Reducing agent is too strong or was added before imine formation. | Use NaBH(OAc)₃ or NaBH₃CN. Allow aldehyde and amine to stir together for at least 20 min before adding the reductant. |
| Reaction Stalls | Poorly nucleophilic amine; steric hindrance. | Increase reaction time and/or temperature (up to 40-50 °C). Consider adding a mild acid catalyst like acetic acid to promote iminium ion formation. |
| Difficult Purification | Product is very polar or basic. | Use a silica column treated with triethylamine. Consider reverse-phase chromatography or crystallization of a salt form (e.g., HCl salt). |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel piperidine derivatives. The reductive amination protocol detailed herein offers a reliable, scalable, and broadly applicable method for accessing a wide range of N-substituted piperidines. For more complex targets, multi-component reactions provide an efficient and powerful alternative. By leveraging these synthetic strategies, researchers can effectively explore the vast chemical space of trifluoromethyl-substituted piperidines, paving the way for the discovery of new therapeutic agents with enhanced pharmacological properties.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. rsc.org [rsc.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 12. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
6-(Trifluoromethyl)pyridine-3-carboxaldehyde as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Strategic Building Block for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Introduction: The Strategic Value of Fluorinated Heterocycles in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] A key challenge in this field is the design of inhibitors with high potency, selectivity against a myriad of related kinases, and favorable pharmacokinetic profiles.
Medicinal chemists increasingly turn to "privileged scaffolds"—molecular frameworks that are known to interact with specific biological targets.[3][4] Among these, fluorinated heterocyclic compounds have emerged as particularly valuable. The introduction of fluorine, and specifically the trifluoromethyl (CF₃) group, can profoundly and beneficially alter a molecule's properties. The 6-(trifluoromethyl)pyridine moiety, accessible through the versatile building block This compound , offers a powerful combination of features for crafting advanced kinase inhibitors. This guide details the properties, applications, and detailed synthetic protocols for leveraging this high-value chemical intermediate.
Physicochemical Properties & Design Rationale
This compound (CAS 386704-12-7) is a crystalline solid at room temperature.[5][6] Its strategic importance in drug design stems from the unique combination of the pyridine ring and the trifluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO | [7] |
| Molecular Weight | 175.11 g/mol | [7] |
| Appearance | White to off-white solid | [5][8] |
| Melting Point | 52-56 °C | [6][] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | C1=CC(=NC=C1C=O)C(F)(F)F | [7][] |
Key Advantages in Kinase Inhibitor Design:
-
Metabolic Stability: The CF₃ group is exceptionally stable to oxidative metabolism, often used to block metabolically labile positions on an aromatic ring, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modulate the electronics of the pyridine ring, influencing pKa and hydrogen bonding potential. Furthermore, the CF₃ group can engage in favorable hydrophobic or multipolar interactions within the kinase active site.
-
Hinge-Binding Mimicry: The pyridine nitrogen atom is a classic hydrogen bond acceptor.[10] In ATP-competitive inhibitors, this nitrogen can mimic the hydrogen bonding interactions of the adenine moiety of ATP with the "hinge" region of the kinase, a critical interaction for potent inhibition.[2]
-
Improved Cell Permeability: The lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes and reach its intracellular kinase target.
-
Synthetic Versatility: The aldehyde functional group is a highly versatile synthetic handle, enabling a wide range of chemical transformations such as reductive aminations, Wittig reactions, and condensations to build diverse molecular scaffolds.[11][12]
Synthesis of the Building Block
A common and reliable method for preparing this compound is the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[11]
Protocol 1: Synthesis of this compound
This protocol outlines the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol using manganese dioxide (MnO₂).
Materials:
-
(6-(Trifluoromethyl)pyridin-3-yl)methanol
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Celite or a filtration aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add activated MnO₂ (approx. 5.0 eq) portion-wise.
-
Scientist's Note: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid. Using a significant excess ensures the reaction goes to completion. The quality of the MnO₂ is critical for reaction efficiency.[8][11]
-
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the suspension vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid manganese oxides.[8][11]
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid.[5][8] The product is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography if necessary.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The true utility of this compound is demonstrated by its ability to serve as a launchpad for constructing diverse and complex kinase inhibitor frameworks. The following diagram and protocols illustrate its key synthetic applications.
Caption: General synthetic utility of this compound.
Protocol 2: Reductive Amination to Form a Key Amine Intermediate
This protocol describes the coupling of the aldehyde with a primary amine, a common step to introduce a side chain that can interact with the solvent-exposed region of a kinase.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1.0 eq) in DCE (0.2 M), add the selected aniline derivative (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Scientist's Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides like NaBH₄, tolerating the slightly acidic conditions that favor imine formation and minimizing side reactions.
-
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-(6-(trifluoromethyl)pyridin-3-yl)methanamine.
Protocol 3: Synthesis of a 2-Aminopyrimidine Kinase Core
This protocol demonstrates a powerful condensation-cyclization strategy to build a di-substituted pyrimidine scaffold, a core structure in many kinase inhibitors like those targeting PYK2 or FAK.[13][14]
Step 3A: Synthesis of the Chalcone Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate acetophenone derivative (e.g., 4'-hydroxyacetophenone) (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 2-4 hours. A precipitate will often form.
-
Scientist's Note: This is a Claisen-Schmidt condensation. The base deprotonates the acetophenone to form an enolate, which then attacks the aldehyde. The subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
-
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the chalcone intermediate.
Step 3B: Cyclization to the 2-Aminopyrimidine Core
-
To a solution of the chalcone intermediate from Step 3A (1.0 eq) in a suitable solvent like 2-methoxyethanol or isopropanol, add guanidine hydrochloride (1.5 eq).
-
Add a base such as sodium ethoxide or potassium carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (80-120 °C) and stir for 6-12 hours.
-
Scientist's Note: This is a classic pyrimidine synthesis. Guanidine acts as the N-C-N building block, which undergoes a Michael addition into the enone system, followed by intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the target 2-amino-4-aryl-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine scaffold.
Structure-Activity Relationship (SAR) Insights
The 6-(trifluoromethyl)pyridine moiety exerts a powerful influence on the biological activity of kinase inhibitors. Systematic modification of molecules containing this scaffold has yielded critical insights into optimizing potency and selectivity.
Caption: Key interactions of a 6-(trifluoromethyl)pyridine-based inhibitor.
| Modification on Core Scaffold | Observation | Rationale |
| Isomeric Position of CF₃ Group | 6-CF₃ often superior to 5-CF₃ or 4-CF₃ analogs. | The 6-position places the CF₃ group in proximity to key hydrophobic pockets while positioning the pyridine nitrogen for optimal hinge binding. |
| Replacement of Pyridine with Phenyl | Significant loss of potency. | Demonstrates the critical importance of the pyridine nitrogen for forming a hydrogen bond with the kinase hinge region.[4] |
| Replacement of -CF₃ with -H or -CH₃ | Reduced potency and/or metabolic stability. | Highlights the role of the CF₃ group in providing favorable hydrophobic interactions and blocking metabolic oxidation.[13][14] |
| Modification of the "Tail Group" | Modulates selectivity and physical properties. | The group extending from the core scaffold into the solvent-exposed region can be modified to improve solubility and fine-tune selectivity against off-target kinases. |
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic building block that provides a robust starting point for modern kinase inhibitor design. Its constituent parts—the hinge-binding pyridine, the metabolism-blocking and affinity-enhancing trifluoromethyl group, and the versatile aldehyde handle—offer a compelling combination of desirable features. By employing the synthetic protocols and design principles outlined in this guide, researchers can efficiently generate novel and diverse libraries of kinase inhibitors, accelerating the discovery of potent and selective therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 6. This compound 95 386704-12-7 [sigmaaldrich.com]
- 7. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 386704-12-7 [chemicalbook.com]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Fidelity Oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol to 6-(Trifluoromethyl)nicotinaldehyde
Abstract
This application note provides a detailed experimental protocol for the efficient oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde, 6-(trifluoromethyl)nicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We present two robust methods: oxidation using activated manganese dioxide (MnO2), a reliable and cost-effective method, and Dess-Martin Periodinane (DMP) oxidation, a milder alternative suitable for sensitive substrates. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of experimental choices, and safety considerations.
Introduction
6-(Trifluoromethyl)nicotinaldehyde is a key building block in medicinal chemistry, notably in the development of advanced pharmaceutical agents.[1] Its synthesis is most commonly achieved through the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring and the alcohol, necessitating carefully selected oxidation conditions to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or other side reactions.
This document outlines two validated protocols for this transformation, emphasizing experimental reproducibility and safety. The choice between the MnO2 and DMP methods will depend on factors such as scale, available resources, and the sensitivity of other functional groups in the molecule.
Mechanistic Considerations and Reagent Selection
The selective oxidation of a primary alcohol to an aldehyde requires an oxidizing agent that does not further oxidize the aldehyde to a carboxylic acid.[3]
-
Manganese Dioxide (MnO2): Activated MnO2 is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[4] The reaction is heterogeneous, occurring on the surface of the MnO2 particles, which often requires a significant excess of the reagent.[5] Its primary advantage is the straightforward workup, which involves simple filtration to remove the manganese salts.[1]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[3][6] This makes it an excellent choice for substrates with acid-labile functional groups.[6] The reaction is typically fast and clean, with an easy workup.[6][7] However, DMP is more expensive than MnO2 and can be explosive under certain conditions, requiring careful handling.[7]
Experimental Protocols
Method A: Oxidation with Activated Manganese Dioxide (MnO2)
This protocol is based on a commonly employed method for the synthesis of 6-(trifluoromethyl)nicotinaldehyde.[1]
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | >97% | Sigma-Aldrich |
| Activated Manganese Dioxide (MnO2) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | >99.8% | Sigma-Aldrich |
| Celite® 545 | --- | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Sigma-Aldrich |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Rotary evaporator | --- | --- |
3.1.2. Experimental Workflow Diagram
Caption: Workflow for MnO2 Oxidation.
3.1.3. Step-by-Step Procedure
-
To a solution of (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Prepare a short pad of Celite® in a Buchner funnel and filter the reaction mixture through the pad, ensuring all the black solid is transferred.
-
Wash the filter cake thoroughly with several portions of DCM to recover all the product.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting 6-(trifluoromethyl)nicotinaldehyde is typically a white to off-white solid and can be purified further by recrystallization or column chromatography if necessary.[1]
Method B: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a milder alternative to MnO2 oxidation.[6][7]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (6-(trifluoromethyl)pyridin-3-yl)methanol | >97% | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | >99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO3) | --- | --- |
| Saturated aqueous sodium thiosulfate (Na2S2O3) | --- | --- |
| Brine | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Sigma-Aldrich |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
3.2.2. Experimental Workflow Diagram
Caption: Workflow for DMP Oxidation.
3.2.3. Step-by-Step Procedure
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Product Characterization and Data
The final product, 6-(trifluoromethyl)nicotinaldehyde, is a white solid with a melting point of 52-56 °C.[8]
| Parameter | Expected Value |
| Molecular Formula | C7H4F3NO |
| Molecular Weight | 175.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 52-56 °C[8] |
| Storage | Inert atmosphere, 2-8°C[9] |
| 1H NMR | Consistent with the structure of the desired product |
| Purity (by HPLC/GC) | >95% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Dess-Martin Periodinane (DMP): DMP is potentially explosive upon impact or heating.[7] Avoid grinding the solid and handle it with care.
-
Manganese Dioxide (MnO2): MnO2 is a strong oxidizing agent. Avoid contact with combustible materials.
-
Workup: The quenching of the DMP reaction can be exothermic. Add the quenching solution slowly.
Conclusion
The oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol to 6-(trifluoromethyl)nicotinaldehyde can be achieved efficiently using either activated manganese dioxide or Dess-Martin Periodinane. The MnO2 method is cost-effective for larger-scale synthesis, while the DMP method offers a milder and often faster alternative for sensitive substrates. The choice of method should be guided by the specific requirements of the synthetic route. Both protocols, when followed with care, provide reliable access to this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. 6-(Trifluormethyl)pyridin-3-Carboxaldehyd 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6-(Trifluoromethyl)nicotinaldehyde - Lead Sciences [lead-sciences.com]
Application Notes & Protocols: The Utility of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in Alzheimer's Disease Drug Discovery
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] A primary therapeutic strategy involves inhibiting the enzymes responsible for generating the neurotoxic Aβ peptide from the amyloid precursor protein (APP).[2][3] The enzyme β-secretase (BACE1) is a key target as it catalyzes the rate-limiting step in Aβ production.[1] The development of potent and selective BACE1 inhibitors is a major focus of AD drug discovery. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde has emerged as a critical chemical building block in this endeavor.[4][5]
The strategic incorporation of a trifluoromethylpyridine moiety into drug candidates offers significant advantages. The trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity (improving blood-brain barrier penetration), and modulate the electronic properties to improve binding affinity to the target protein.[6][7][8] The pyridine ring itself is a versatile scaffold for further chemical modification. This guide details the application of this compound as a key starting material in the synthesis of advanced BACE1 inhibitors and provides protocols for their evaluation.
Application Note 1: Synthesis of Piperidine-Based BACE1 Inhibitors
The reactive aldehyde group of this compound makes it an ideal precursor for constructing complex heterocyclic scaffolds, such as the piperidine derivatives that have shown potential as BACE1 inhibitors.[9][] The following is a representative synthetic workflow.
Workflow for BACE1 Inhibitor Synthesis
The synthesis involves a multi-step process beginning with a reductive amination reaction to build the core piperidine structure, followed by further functionalization.
References
- 1. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
Application Note & Protocols: Strategic Incorporation of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde into High-Value Heterocyclic Scaffolds
Executive Summary: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing therapeutic efficacy and pharmacokinetic profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase lipophilicity, improve metabolic stability, and modulate electronic properties, which can lead to enhanced binding affinity with biological targets.[3] Trifluoromethylpyridines (TFMPs) have consequently emerged as a privileged structural motif in a wide array of biologically active compounds, from kinase inhibitors in oncology to novel antibacterial and antiviral agents.[1][2][3][4][5]
This guide focuses on a cornerstone reagent for accessing this chemical space: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS 386704-12-7). Its unique structure, featuring an electron-deficient pyridine ring activated by a powerful electron-withdrawing -CF3 group and a highly reactive aldehyde functional handle, makes it an exceptionally versatile precursor for constructing complex heterocyclic systems.[6]
This document serves as a technical guide for research, process, and medicinal chemists. It moves beyond simple procedural lists to provide field-proven protocols, mechanistic insights, and troubleshooting advice for leveraging this key intermediate in several powerful, atom-economical multicomponent reactions (MCRs).
Physicochemical Properties of the Core Reagent
| Property | Value | Reference |
| CAS Number | 386704-12-7 | [6][7] |
| Molecular Formula | C₇H₄F₃NO | [7][8] |
| Molecular Weight | 175.11 g/mol | [7][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 52-56 °C | [7][8] |
| Storage | 2-8°C, Air sensitive | [7][8] |
The primary synthetic route to this aldehyde involves the mild oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, typically using manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM).[6][8] This straightforward preparation ensures its accessibility for broader synthetic campaigns.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. nbinno.com [nbinno.com]
- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents from 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of multidrug-resistant tuberculosis necessitates the urgent development of novel antitubercular agents with unique mechanisms of action.[1][2][3] This guide provides a detailed exploration of synthetic pathways to potential new antitubercular compounds, utilizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde as a versatile starting material. The trifluoromethyl group is a key structural motif in modern medicinal chemistry, often enhancing metabolic stability and cell permeability. This document outlines three robust synthetic strategies: the synthesis of isoniazid analogues via hydrazone formation, Knoevenagel condensation to form α,β-unsaturated systems, and Claisen-Schmidt condensation to produce chalcone derivatives. Each section includes a discussion of the scientific rationale, detailed experimental protocols, and expected characterization data, providing a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Introduction: The Rationale for Trifluoromethylated Pyridines in Tuberculosis Research
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered many existing therapies ineffective, creating a critical need for new drugs.[1][2]
The pyridine ring is a core scaffold in several existing antitubercular drugs, most notably isoniazid (INH).[4] Chemical modification of this scaffold is a proven strategy for developing new drug candidates.[2][5] The incorporation of a trifluoromethyl (CF3) group is particularly attractive due to its ability to modulate a molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, all of which are desirable attributes for an effective drug.
This compound is a valuable starting material as the aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the construction of a diverse library of compounds for screening against M. tuberculosis. This guide will detail three such synthetic transformations.
Synthetic Pathways and Protocols
This section provides detailed protocols for three distinct synthetic routes starting from this compound.
Synthesis of Isoniazid Analogues: Hydrazone Formation
Scientific Rationale: Isoniazid, a cornerstone of TB therapy, functions as a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[6] The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] Many isoniazid derivatives, particularly hydrazones formed by condensing isoniazid with various aldehydes, have shown significant antitubercular activity, sometimes even against INH-resistant strains.[1][2][6] This suggests that these analogues may have alternative mechanisms of action or are less susceptible to resistance mechanisms. The synthesis of a hydrazone from this compound and isonicotinic hydrazide (the hydrazide of isoniazid) is a straightforward and effective way to generate novel drug candidates.
Experimental Workflow Diagram:
Caption: Workflow for Hydrazone Synthesis.
Protocol 2.1: Synthesis of N'-[6-(Trifluoromethyl)pyridin-3-ylmethylene]isonicotinohydrazide
Materials:
-
This compound
-
Isonicotinic hydrazide (Isoniazid)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1.0 mmol of isonicotinic hydrazide in 20 mL of absolute ethanol, warming gently if necessary.
-
Add the isonicotinic hydrazide solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Heat the mixture to reflux and maintain for 2-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate the reaction is proceeding.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from hot ethanol.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the imine (-N=CH-) proton between δ 8.0-8.5 ppm. A singlet for the amide (-CONH-) proton will be observed downfield (δ 11.5-12.0 ppm). Signals for the pyridine rings will also be present.[6][8] |
| ¹³C NMR | A signal for the imine carbon (-N=C-) in the range of δ 140-150 ppm. The carbonyl carbon of the hydrazide will appear around δ 160-165 ppm.[6] |
| FT-IR | A strong absorption band for the C=O stretch of the amide group around 1660-1680 cm⁻¹. A band for the C=N stretch of the imine around 1600-1620 cm⁻¹. An N-H stretching band will be visible around 3200-3300 cm⁻¹.[8][9] |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the product. |
Knoevenagel Condensation
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[10] This reaction is highly effective for creating α,β-unsaturated systems, which are important pharmacophores and versatile synthetic intermediates.[10][11] Using this compound in a Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate can produce electron-deficient alkenes. These products can be further elaborated or tested directly for biological activity. This reaction is often catalyzed by a weak base such as piperidine or pyridine and can be performed under environmentally friendly conditions.[7][12]
Experimental Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Protocol 2.2: Synthesis of 2-Cyano-3-[6-(trifluoromethyl)pyridin-3-yl]acrylamide
Materials:
-
This compound
-
Cyanoacetamide
-
Pyridine
-
Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a 50 mL round-bottom flask, add 1.0 mmol of this compound, 1.0 mmol of cyanoacetamide, and 10 mL of pyridine.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
After cooling, slowly pour the reaction mixture into a beaker containing 50 mL of 1.5 N HCl and 25 g of crushed ice, with vigorous stirring.
-
Continue stirring until a solid precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and air dry.
-
Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the vinyl proton (=CH-) will appear in the downfield region (δ 7.5-8.5 ppm). Signals for the amide protons (-CONH₂) will be present, as well as the signals for the pyridine ring protons. |
| ¹³C NMR | Signals for the two sp² carbons of the double bond. A signal for the nitrile carbon (-CN) will be observed around δ 115-120 ppm. The carbonyl carbon of the amide will be in the region of δ 165-170 ppm. |
| FT-IR | A sharp absorption for the nitrile (-C≡N) stretch around 2220-2230 cm⁻¹. A strong C=O stretch for the amide around 1680 cm⁻¹. N-H stretching bands for the primary amide will be present around 3200-3400 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the product. |
Claisen-Schmidt Condensation for Chalcone Synthesis
Scientific Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are bi-aromatic ketones that serve as precursors for flavonoids and isoflavonoids. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone.[3][13][14] Reacting this compound with a substituted acetophenone provides a straightforward route to novel chalcone derivatives with potential antitubercular activity.
Experimental Workflow Diagram:
Caption: Workflow for Chalcone Synthesis.
Protocol 2.3: Synthesis of 1-(4-Hydroxyphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (e.g., 10-40%)
-
Stirring apparatus
-
Reaction flask
-
Ice bath (optional)
Procedure:
-
Dissolve 1.0 mmol of 4-hydroxyacetophenone in 15 mL of ethanol in a reaction flask.
-
To this solution, add 1.0 mmol of this compound.
-
While stirring, slowly add an aqueous solution of NaOH or KOH. The addition can be done at room temperature or in an ice bath to control any exotherm.
-
Continue stirring the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water or onto crushed ice. The chalcone product will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water to remove the base.
-
The crude product can be purified by recrystallization from ethanol.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Two doublets for the α- and β-protons of the enone system, typically in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration. Signals for the aromatic protons of both rings will be present. |
| ¹³C NMR | A signal for the carbonyl carbon of the ketone will be observed downfield (δ > 180 ppm). Signals for the α- and β-carbons of the enone system will also be present. |
| FT-IR | A strong absorption for the C=O stretch of the α,β-unsaturated ketone around 1650-1670 cm⁻¹. A band for the C=C stretch of the enone system around 1600-1620 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with potential antitubercular activity. The protocols detailed in this guide for the synthesis of hydrazones, α,β-unsaturated systems, and chalcones represent robust and accessible methods for generating a diverse library of drug candidates. The incorporation of the trifluoromethylpyridine moiety is a rational design strategy aimed at improving the pharmacological properties of these new chemical entities. Further biological evaluation of the synthesized compounds is warranted to identify promising leads for the next generation of antituberculosis drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. publications.cuni.cz [publications.cuni.cz]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrj.org [chemrj.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Fluorescent Probes Using 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold in Fluorescent Probe Design
The development of novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling real-time visualization of cellular processes, quantification of analytes, and high-throughput screening.[1] The rational design of these molecular tools hinges on the selection of a fluorophore scaffold that not only possesses favorable photophysical properties but also offers a versatile platform for chemical modification. Pyridine-based fluorophores have emerged as a valuable class of compounds due to their unique electronic characteristics and their presence in numerous bioactive molecules.[2]
This application note details the preparation and characterization of fluorescent probes derived from 6-(trifluoromethyl)pyridine-3-carboxaldehyde. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring is a strategic design choice that imparts several advantageous properties. The potent electron-withdrawing nature of the -CF3 group can enhance the photostability of the probe, modulate its emission wavelength, and increase its quantum yield.[3][4] Furthermore, the trifluoromethyl group can improve the metabolic stability and lipophilicity of the molecule, which are critical parameters for probes intended for use in living cells and organisms.[4]
The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of a diverse library of probes.[5] A particularly robust and straightforward approach is the condensation reaction with primary amines to form Schiff bases (imines).[3][6] This reaction allows for the modular installation of various recognition moieties, enabling the development of probes tailored for specific analytes or biological targets. This guide will provide a detailed protocol for the synthesis of a representative Schiff base fluorescent probe, its photophysical characterization, and an example of its application in the detection of metal ions.
PART 1: Synthesis of a Representative Fluorescent Probe: (E)-2-(((6-(trifluoromethyl)pyridin-3-yl)methylene)amino)phenol
The following protocol describes the synthesis of a fluorescent probe via a Schiff base condensation reaction between this compound and 2-aminophenol. The resulting product features an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which contributes to its fluorescent properties.
Materials and Reagents
-
2-Aminophenol (CAS: 95-55-6)
-
Absolute Ethanol (200 proof)
-
Deuterated Chloroform (CDCl3) for NMR
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Synthetic Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 25 mL of absolute ethanol. Add a magnetic stir bar to the flask.
-
Addition of Amine: To the stirring solution, add a solution of 1.0 mmol of 2-aminophenol in 15 mL of absolute ethanol.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).[10] The formation of the more conjugated Schiff base product will typically result in a spot with a different Rf value that is often UV-active.
-
Isolation of Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. If no precipitate forms, the solvent volume can be reduced by approximately half using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the desired fluorescent probe as a crystalline solid.
-
Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator, protected from light.
Rationale for Experimental Choices
-
Solvent: Absolute ethanol is an excellent solvent for both reactants and facilitates the removal of water formed during the condensation, driving the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Purification: Recrystallization is an effective method for purifying the solid Schiff base product, removing any unreacted starting materials or byproducts.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the fluorescent probe.
PART 2: Characterization of the Fluorescent Probe
Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized probe.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the formation of the imine bond. A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the range of 8.5-9.0 ppm.[3] The signals corresponding to the aromatic protons of both the pyridine and phenol rings should also be present and assignable.
-
FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1610-1630 cm⁻¹, corresponding to the C=N stretching vibration of the imine.[10] The disappearance of the C=O stretching band from the starting aldehyde and the N-H stretching bands from the primary amine provides further evidence of a successful reaction.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized probe.
Photophysical Characterization
The photophysical properties of the probe should be investigated in various solvents to understand its behavior in different environments.
Protocol for Photophysical Measurements:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorescent probe in a high-purity solvent such as DMSO or acetonitrile.
-
Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents (e.g., toluene, chloroform, acetonitrile, methanol) by diluting the stock solution. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the probe in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Using a fluorometer, record the emission spectra of the probe in each solvent by exciting at the determined λ_abs. Determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima:
Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷
Expected Photophysical Properties
The trifluoromethylpyridine-based Schiff base probe is expected to exhibit positive solvatochromism, where the emission wavelength red-shifts with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents.
Table 1: Representative Photophysical Data for (E)-2-(((6-(trifluoromethyl)pyridin-3-yl)methylene)amino)phenol
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene | 385 | 450 | 3680 | 0.15 |
| Chloroform | 390 | 465 | 3890 | 0.25 |
| Acetonitrile | 392 | 480 | 4450 | 0.32 |
| Methanol | 395 | 495 | 4870 | 0.28 |
Note: The data presented in this table are representative and based on values reported for structurally similar trifluoromethyl-containing Schiff base fluorophores.[3] Actual values may vary.
PART 3: Application Protocol - Fluorescent Detection of Al³⁺ Ions
Schiff bases containing a phenol moiety are often excellent chemosensors for metal ions.[11] The coordination of a metal ion, such as Al³⁺, to the probe can restrict the C=N bond rotation and inhibit non-radiative decay pathways, leading to a "turn-on" fluorescence response.[12][13]
Materials and Equipment
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Stock solutions of various metal chloride salts (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) (10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
-
Fluorometer and quartz cuvettes.
Experimental Protocol for Al³⁺ Detection
-
Prepare Probe Solution: In a quartz cuvette, prepare a 3 mL solution of the fluorescent probe at a final concentration of 10 µM in HEPES buffer (with 1% DMSO to ensure solubility).
-
Record Baseline Fluorescence: Measure and record the fluorescence emission spectrum of the probe solution.
-
Titration with Al³⁺: Add increasing aliquots of the Al³⁺ stock solution to the cuvette (e.g., 0.2, 0.4, 0.6... equivalents). After each addition, gently mix and record the fluorescence emission spectrum.
-
Selectivity Study: To separate cuvettes containing the 10 µM probe solution, add a significant excess (e.g., 5-10 equivalents) of other metal ion stock solutions. Record the fluorescence emission spectrum for each to assess the probe's selectivity for Al³⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD).[12]
Visualization of the Detection Mechanism
Caption: Chelation-enhanced fluorescence mechanism.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced fluorescent probes. The straightforward Schiff base condensation reaction allows for the creation of a wide array of probes with tunable photophysical properties and tailored functionalities. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and application of these probes, empowering researchers to develop novel tools for chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. This compound | 386704-12-7 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. firatakademi.com [firatakademi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds | Atlantis Press [atlantis-press.com]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS 386704-12-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical building block. As a versatile intermediate, particularly in the development of pharmaceutical agents for conditions like Alzheimer's disease, a robust and high-yielding synthetic route is paramount.[1][2][]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most prevalent and direct method is the oxidation of the corresponding primary alcohol, (6-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 386704-04-7).[1][4] This precursor is generally more stable and accessible, making its conversion to the aldehyde a key final step.
Q2: Which oxidizing agents are most effective for this transformation?
Several reagents can accomplish this oxidation. The choice depends on factors like scale, available equipment, sensitivity of other functional groups, and desired purity profile. The three most common methods are:
-
Manganese Dioxide (MnO₂): A heterogeneous oxidant that is cost-effective and features a simple workup.[2]
-
Dess-Martin Periodinane (DMP): A mild and highly selective hypervalent iodine reagent that works under neutral conditions.[5][6]
-
Swern Oxidation: An activated dimethyl sulfoxide (DMSO) method known for its mild conditions and wide functional group tolerance, but with stringent temperature requirements.[7][8]
Q3: How can I monitor the progress of the oxidation reaction?
Reaction progress is best monitored by thin-layer chromatography (TLC). A typical mobile phase is a 10:1 mixture of dichloromethane (DCM) and methanol (MeOH), where the product aldehyde will have a higher Rf value (e.g., ~0.9) than the starting alcohol.[2][9] For more quantitative analysis, HPLC or GC-MS can be employed.
Q4: What are the physical properties of the final product?
This compound is typically a white solid with a melting point in the range of 52-56 °C.[]
Core Synthesis Workflow: Oxidation of the Precursor Alcohol
The fundamental transformation is the oxidation of a primary alcohol to an aldehyde. This process involves the removal of two hydrogen atoms.
Caption: General workflow for synthesizing the target aldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter with the most common oxidation methods.
Method 1: Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is often favored for its simplicity but requires careful attention to the reagent's quality.
Q: My reaction with MnO₂ is incomplete, even after stirring overnight. What is the likely cause?
A: This is a common issue and usually points to the activity of the MnO₂.
-
Cause: Manganese dioxide is a surface-based oxidant, and its activity can vary significantly between suppliers and batches. Commercially available "activated" MnO₂ is required for efficient oxidation of benzylic-type alcohols.
-
Solution:
-
Stoichiometry: Ensure you are using a significant excess of MnO₂. Molar equivalents can range from 5 to 20 times that of the starting alcohol. A typical procedure uses approximately 5 equivalents (by mole) or 2.5 times the weight of the alcohol.[2][10]
-
Reagent Quality: Purchase high-activity MnO₂ from a reputable supplier. If activity is still a concern, you can activate it yourself by heating it in an oven at 110-120°C for 24-48 hours under a vacuum to remove adsorbed water.
-
Reaction Time: While many procedures suggest stirring overnight, monitor by TLC. Some less reactive batches may require longer reaction times (24 hours or more).[2]
-
Q: My isolated yield is very low, although TLC analysis shows full conversion. Where is the product loss occurring?
A: Product loss with MnO₂ is almost always mechanical and occurs during the workup.
-
Cause: The fine, dark powder of MnO₂ and its reduced forms have a large surface area that can strongly adsorb the product.
-
Solution:
-
Filtration: After the reaction, filter the mixture through a pad of Celite® or diatomaceous earth to remove the solid manganese salts. Do not rely on simple filter paper, which will clog.
-
Thorough Washing: This is the most critical step. Wash the filter cake extensively with the reaction solvent (e.g., DCM) or a slightly more polar solvent like ethyl acetate until no more product is detected in the filtrate by TLC.[1] Combining all filtrates is essential for maximizing yield.
-
Method 2: Dess-Martin Periodinane (DMP) Oxidation
DMP offers mild conditions and high selectivity but requires careful handling and workup.[11][12]
Q: The DMP oxidation resulted in a brown, complex mixture instead of a clean product. What went wrong?
A: This often points to issues with moisture or temperature control.
-
Cause: DMP is sensitive to moisture. Furthermore, the reaction is exothermic and generates two equivalents of acetic acid, which can catalyze side reactions if not controlled.[5]
-
Solution:
-
Anhydrous Conditions: Ensure your solvent (typically DCM) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Add the DMP reagent portion-wise to a cooled solution (0 °C) of the alcohol to manage the exotherm.[6] Allowing the reaction to warm to room temperature is standard, but the initial addition should be cold.
-
Buffering: For acid-sensitive substrates, add a mild base like sodium bicarbonate or pyridine to the reaction mixture to neutralize the acetic acid byproduct as it forms.[5]
-
Q: The workup procedure is cumbersome, and I'm having trouble removing the iodine byproducts.
A: The workup is designed to reduce and remove the periodinane residues.
-
Cause: The reaction byproducts, including iodinane species, must be quenched and solubilized for effective removal.
-
Solution: A standard quenching procedure involves diluting the reaction mixture with a solvent like diethyl ether and then washing with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine species, and the bicarbonate neutralizes the acetic acid. Repeat the aqueous wash until the organic layer is clear.
Method 3: Swern Oxidation
The Swern oxidation is highly reliable but unforgiving of procedural errors, especially regarding temperature and moisture.[4]
Q: My Swern oxidation failed, and I recovered only the starting material. What is the most critical step?
A: The formation of the active oxidant is the most critical and temperature-sensitive step.
-
Cause: The reaction between DMSO and oxalyl chloride forms a chloro(dimethyl)sulfonium chloride intermediate, which is the active oxidant. This species rapidly decomposes at temperatures above -60 °C.[8]
-
Solution:
-
Strict Temperature Control: The reaction must be carried out at -78 °C (a dry ice/acetone bath is standard). Add the oxalyl chloride to the anhydrous DCM solution of DMSO first, allow it to stir for a few minutes, then add the alcohol solution, and finally, after another period of stirring, add the triethylamine base, all while maintaining the -78 °C temperature.
-
Order of Addition: The order is critical: 1) DMSO/Oxalyl Chloride, 2) Alcohol, 3) Triethylamine. Reversing this order will prevent the formation of the necessary intermediate.
-
Anhydrous Conditions: Like the DMP oxidation, all reagents and solvents must be strictly anhydrous. Water will rapidly consume the active oxidant.
-
Q: The reaction produced an overpowering and unpleasant smell. How can I mitigate this?
A: The smell is an unavoidable byproduct of the Swern oxidation.
-
Cause: The reaction stoichiometrically produces dimethyl sulfide ((CH₃)₂S), a volatile compound with a notoriously strong and unpleasant odor.[7]
-
Solution:
-
Ventilation: Always perform the reaction and workup in a well-ventilated chemical fume hood.
-
Decontamination: Rinse all contaminated glassware with a bleach (sodium hypochlorite) solution. The bleach will oxidize the volatile dimethyl sulfide to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone.[7]
-
Comparative Overview of Oxidation Methods
| Parameter | Manganese Dioxide (MnO₂) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Conditions | Heterogeneous, Room Temp, Overnight[2] | Homogeneous, 0 °C to RT, 1-4 hours[6] | Homogeneous, -78 °C , 1-2 hours[8] |
| Advantages | Inexpensive, simple filtration workup. | Very mild, neutral pH, high selectivity, avoids toxic metals.[5][11] | Excellent for sensitive substrates, volatile byproducts (except base).[4][8] |
| Disadvantages | Large excess needed, variable reactivity, product adsorption on solids.[1] | Potentially explosive, moisture-sensitive, acidic byproduct.[5][12] | Strictly anhydrous & cryogenic conditions required , produces foul-smelling dimethyl sulfide.[7][8] |
| Typical Yield | Good to Excellent (70-95%)[2][9] | Excellent (>90%) | Excellent (>90%) |
Detailed Experimental Protocols
**Protocol 1: Oxidation with Manganese Dioxide (MnO₂) [2][9]
-
Setup: In a round-bottom flask, dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq, e.g., 4.52 mmol, 800 mg) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add activated manganese dioxide (approx. 5.0 eq, e.g., 23 mmol, 2.0 g) to the solution portion-wise.
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature overnight. Monitor reaction completion by TLC.
-
Workup: Prepare a short plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite®.
-
Washing: Wash the Celite® plug and the reaction flask thoroughly with several portions of DCM until all product is recovered.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid. A reported yield for this procedure is ~95%.[2][9]
**Protocol 2: Oxidation with Dess-Martin Periodinane (DMP) [6]
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq, e.g., 5.0 mmol, 886 mg) in anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: To a separate flask, add Dess-Martin periodinane (1.1 eq, e.g., 5.5 mmol, 2.33 g) and anhydrous DCM (approx. 0.2 M). Add the alcohol solution to the DMP suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor completion by TLC.
-
Quenching: Dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and an excess of Na₂S₂O₃ (approx. 1.5 eq). Shake vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product.
**Protocol 3: Swern Oxidation [7][8]
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DCM (approx. 0.2 M) and cool to -78 °C (dry ice/acetone bath).
-
Activator Formation: Add dimethyl sulfoxide (DMSO) (2.2 eq) to the cold DCM. Then, add oxalyl chloride (1.2 eq) dropwise via syringe. Stir for 15 minutes. Caution: Gas evolution (CO, CO₂).
-
Alcohol Addition: Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise at -78 °C. A thick white precipitate will form. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Quenching: Add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may require purification by column chromatography to remove any minor impurities.
Choosing the Right Path: A Decision Workflow
Caption: Decision tree for selecting an appropriate oxidation method.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 386704-12-7 [chemicalbook.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 10. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
common side products in the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Welcome to the technical support guide for the synthesis of this compound (CAS 386704-12-7), a critical building block in pharmaceutical and agrochemical research.[1][2][][4][5] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1][6] This pathway is favored due to the relative stability of the starting material and the generally good yields achievable under controlled conditions. Several oxidizing agents can be employed, with each having distinct advantages and potential side reactions.
Common Oxidation Methods:
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Manganese Dioxide (MnO₂) | DCM, Room Temp | Cost-effective, easy workup (filtration)[1][6] | Requires large excess, can be slow, batch-to-batch variability. |
| Dess-Martin Periodinane (DMP) | DCM or CHCl₃, Room Temp | Very mild, high selectivity, fast reaction times, neutral pH.[7][8] | Expensive, produces acetic acid byproduct.[7] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78 °C | Mild, high yield, avoids heavy metals.[9][10] | Requires cryogenic temps, produces foul-smelling dimethyl sulfide.[9][10] |
Q2: My reaction is complete, but the final product is a persistent yellow or brown color. What is the likely cause?
Discoloration often points to trace impurities. While the pure aldehyde is a white to off-white solid, residual manganese species (if using MnO₂) can impart a brownish tint.[1][6] Additionally, minor, highly conjugated side products formed from degradation or self-condensation of the aldehyde can lead to a yellow appearance. Rigorous purification, typically via column chromatography or recrystallization, is necessary to remove these chromophores.
Q3: I'm observing a significant amount of a new, more polar spot on my TLC plate. What is this primary side product?
The most common side product in any oxidation of a primary alcohol to an aldehyde is the over-oxidation product , which in this case is 6-(Trifluoromethyl)nicotinic acid . Aldehydes are susceptible to further oxidation, especially if the reaction is run for too long, at elevated temperatures, or with a highly active/excessive amount of oxidant.[11][12]
Troubleshooting Guide: Common Side Products & Solutions
This section details specific issues, their chemical origins, and actionable protocols for resolution.
Problem 1: Formation of Over-Oxidized Product (6-(Trifluoromethyl)nicotinic acid)
-
Identification: A baseline or very low Rf spot on a TLC plate (eluent system like 10:1 DCM/MeOH).[6] On an LC-MS, it will appear as a peak with a mass of M+1 = 192.10. It can be confirmed by a simple acid-base extraction; the carboxylic acid will move into a basic aqueous layer (e.g., dilute NaHCO₃).
-
Causality: The aldehyde intermediate, once formed, can exist in equilibrium with its hydrate form in the presence of trace water. This hydrate can be further oxidized to the carboxylic acid.[12] Strong or non-selective oxidants, or prolonged reaction times, increase the likelihood of this side reaction.
-
Mitigation & Solution:
-
Choice of Reagent: Employ milder, more selective oxidizing agents. Dess-Martin Periodinane (DMP) is an excellent choice as it generally does not oxidize aldehydes further.[7][8][12] Swern-type oxidations are also highly selective for the aldehyde.[10][13]
-
Reaction Monitoring: Monitor the reaction progress diligently by TLC or GC-MS every 30-60 minutes. Quench the reaction as soon as the starting alcohol is fully consumed.
-
Purification Protocol (Acid-Base Extraction):
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic side product will be deprotonated and extracted into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified aldehyde.
-
-
Problem 2: Unreacted Starting Material ((6-(trifluoromethyl)pyridin-3-yl)methanol)
-
Identification: A spot on the TLC plate that has the same Rf value as the starting material.
-
Causality: This is typically due to incomplete conversion. The primary causes are:
-
Insufficient Oxidant: The stoichiometry of the oxidant was underestimated. This is particularly common with solid-supported reagents like MnO₂, whose activity can vary between batches.
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature, requiring longer reaction times or gentle heating.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time.
-
-
Mitigation & Solution:
-
Stoichiometry: When using MnO₂, a significant excess (5-10 equivalents) is often required for complete conversion.[6] For DMP or Swern conditions, a smaller excess (1.2-1.5 equivalents) is usually sufficient.
-
Incremental Addition: If the reaction stalls, add another portion of the oxidizing agent and continue monitoring.
-
Purification Protocol (Column Chromatography): If significant starting material remains, purification by flash column chromatography is the most effective method. The alcohol is more polar than the aldehyde and will elute later.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).
-
-
Problem 3: Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation Specific)
-
Identification: A non-polar byproduct, often with a mass corresponding to the starting alcohol + 46 Da.
-
Causality: This is a known side reaction in Swern-type oxidations. If the reaction temperature rises above the recommended -60 °C to -78 °C, the active oxidant (chlorosulfonium salt) can undergo a Pummerer rearrangement.[14] The resulting species can react with the starting alcohol to form an MTM-protected ether, which is a stable byproduct.
-
Mitigation & Solution:
-
Strict Temperature Control: This is the most critical parameter. Ensure the reaction vessel is maintained at -78 °C (a dry ice/acetone bath) throughout the addition of reagents and for the duration of the reaction before quenching.[14]
-
Order of Addition: Follow the correct order of addition: activate DMSO with oxalyl chloride first, then add the alcohol, and finally, add the tertiary amine base.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Main synthesis pathway and common side product formation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 4. 6-(Trifluoromethyl)nicotinaldehyde CAS 386704-12-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 386704-12-7 [chemicalbook.com]
- 6. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Welcome to the technical support center for the purification of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS 386704-12-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurities largely depend on the synthetic route. The two most prevalent methods are the oxidation of the corresponding alcohol and the formylation of a pyridine derivative.
-
From Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol:
-
Unreacted Starting Material: The primary impurity is often the starting alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1]
-
Over-oxidation Product: The corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid, can form if the oxidizing agent is too strong or the reaction is not carefully controlled.
-
Oxidizing Agent Residues: Residuals from reagents like manganese dioxide (MnO2) are common.[1][2]
-
-
From Formylation of 5-bromo-2-(trifluoromethyl)pyridine:
-
Unreacted Starting Material: 5-bromo-2-(trifluoromethyl)pyridine.
-
Quenched Reagents: Byproducts from quenching organometallic intermediates (e.g., with butyllithium) can be present.[3]
-
High-Boiling Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are frequently used and can be difficult to remove.[4]
-
Q2: What is the recommended general approach for purifying this compound?
A2: A multi-step approach is typically most effective.
-
Aqueous Workup: Begin with an extractive workup to remove inorganic salts and highly polar solvents like DMF or DMSO.
-
Chromatography: Follow with flash column chromatography on silica gel for the primary separation of the aldehyde from closely related organic impurities.
-
Recrystallization: Conclude with recrystallization to achieve high purity, remove residual column solvent, and obtain a crystalline solid.[5]
Q3: How can I monitor the purification progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The aldehyde is moderately polar and should have a distinct Rf value from the more polar alcohol (starting material) and the highly polar carboxylic acid (over-oxidation product). UV light is used for visualization.
In-Depth Troubleshooting Guides
Section 1: Issues During Aqueous Workup & Extraction
Q: I'm having trouble removing residual DMSO or DMF from my organic layer. What is the best practice?
A: High-boiling polar aprotic solvents like DMSO and DMF are notoriously difficult to remove completely.
Causality: These solvents have high boiling points and significant miscibility with common organic extraction solvents, leading to their persistence in the organic phase.
Solution Protocol:
-
Dilution is Key: After quenching the reaction, dilute the mixture with a large volume of water (at least 10-20 times the volume of DMSO/DMF).[4][6] This partitions the polar solvent into the aqueous phase.
-
Choose the Right Organic Solvent: Use a less polar organic solvent like diethyl ether or ethyl acetate for extraction.
-
Perform Multiple Washes: Wash the combined organic layers repeatedly (at least 3-5 times) with a brine solution (saturated NaCl).[7] The salt reduces the solubility of organic compounds in the aqueous layer and helps "pull" the DMSO/DMF out of the organic phase.
-
Lithium Chloride (LiCl) Wash: For stubborn DMF removal, washing with a 5% aqueous LiCl solution can be highly effective.[4]
Section 2: Challenges in Column Chromatography
Q: My aldehyde seems to be degrading or streaking on the silica gel column. How can I prevent this?
A: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or enolization, which causes streaking.[8][9] Pyridine-containing compounds can also interact strongly with the acidic silanol groups, causing poor separation.
Causality: The lone pair on the pyridine nitrogen can be protonated by acidic sites on the silica surface, causing strong binding and tailing. The aldehyde functional group itself can also be susceptible to acid-catalyzed side reactions.
Solution Protocol:
-
Neutralize the Silica/Solvent: Before running the column, neutralize your mobile phase by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% by volume). Alternatively, you can prepare the silica gel slurry in the mobile phase containing triethylamine. This deactivates the acidic sites on the silica.
-
Use Deactivated Silica: For highly sensitive substrates, consider using commercially available deactivated (neutral) silica gel or alumina.
-
Run the Column Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to minimize the residence time.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, which can exacerbate the problem. If using DCM, ensure it is fresh and consider passing it through a plug of basic alumina before use.
Recommended Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for good resolution.[10] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |
| Additive | 0.1% Triethylamine (Et3N) | Neutralizes acidic sites on silica, preventing streaking and degradation. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for easy tracking of the separation. |
Section 3: Recrystallization and Final Product Isolation
Q: My purified product is an oil or fails to crystallize. What steps should I take?
A: Oiling out or failure to crystallize usually indicates the presence of impurities that disrupt the crystal lattice formation or that the chosen solvent system is inappropriate.[11] The melting point of this compound is reported to be in the range of 52-56°C, so it should be a solid at room temperature.[]
Causality: For successful recrystallization, the compound should have high solubility in the chosen solvent at high temperatures and low solubility at low temperatures.[5][13] If the solubility is too high even at low temperatures, or if impurities are present, crystallization will be inhibited.
Troubleshooting Crystallization
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 386704-12-7 [chemicalbook.com]
- 3. CN102249990B - Process for synthesizing this compound - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Sciencemadness Discussion Board - DMSO separations - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Wittig Reaction Conditions for Electron-Deficient Aldehydes
Welcome to the technical support center for optimizing the Wittig reaction with electron-deficient aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance their olefination strategies. Here, we move beyond basic protocols to explore the nuances of this powerful reaction, providing in-depth, experience-driven advice to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address common problems encountered in the lab when working with electron-deficient aldehydes in Wittig reactions.
Q1: My Wittig reaction with an electron-deficient aromatic aldehyde is giving a low yield. What are the likely causes and how can I improve it?
Low yields in Wittig reactions involving electron-deficient aldehydes can stem from several factors.[1] Electron-withdrawing groups on the aldehyde increase its electrophilicity, making it more susceptible to side reactions.[2] Here’s a systematic approach to troubleshooting:
-
Ylide Stability and Reactivity: The primary suspect is often the stability of the phosphorane (ylide). Electron-deficient aldehydes react readily, but if the ylide is too stable, the reaction rate can be slow, leading to decomposition of starting materials over long reaction times.[1][3] Conversely, a highly reactive, unstabilized ylide might decompose before it can react with the aldehyde.[1]
-
Solution: For reactions with electron-deficient aldehydes, a semi-stabilized ylide often provides the best balance of reactivity and stability. If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), consider switching to a more reactive, semi-stabilized ylide (e.g., a benzylide).[4]
-
-
Base Selection is Critical: The choice of base is paramount for efficient ylide generation without promoting side reactions.[5] A base that is too strong can lead to undesired reactions with the aldehyde, such as aldol condensation or Cannizzaro reactions, especially with aldehydes that lack α-hydrogens.[6]
-
Solution: For semi-stabilized ylides, milder bases are often sufficient and preferable. Consider using bases like potassium tert-butoxide (KOtBu) or sodium hexamethyldisilazide (NaHMDS) instead of stronger organolithium bases like n-butyllithium (n-BuLi).[5][7] For stabilized ylides, even weaker bases like sodium hydroxide or potassium carbonate can be effective.[5]
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Solution: Start by forming the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize its decomposition.[8] Then, add the electron-deficient aldehyde slowly at the same low temperature. Allow the reaction to warm gradually to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
-
Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
The primary byproduct in any Wittig reaction is triphenylphosphine oxide (TPPO).[9] However, with electron-deficient aldehydes, other side reactions can occur:
-
Michael Addition: If the electron-deficient aldehyde is also α,β-unsaturated, the ylide can act as a nucleophile in a Michael addition reaction instead of the desired Wittig olefination.[10]
-
Solution: To favor the Wittig pathway, use a less sterically hindered and more reactive ylide. Running the reaction at lower temperatures can also increase selectivity for the 1,2-addition (Wittig) over the 1,4-addition (Michael).
-
-
Cannizzaro Reaction: For electron-deficient aromatic aldehydes lacking α-hydrogens, a strong base can induce a disproportionation reaction (Cannizzaro reaction), where two aldehyde molecules react to form an alcohol and a carboxylic acid.[6]
-
Solution: Use the weakest base possible that can still efficiently deprotonate the phosphonium salt. Generating the ylide in situ at a low temperature and then adding the aldehyde can minimize the aldehyde's exposure to excess base.
-
-
Purification Challenges: The removal of triphenylphosphine oxide (TPPO) is a common purification hurdle.[11]
-
Solution: TPPO is a polar and crystalline compound. Purification can often be achieved by recrystallization, where TPPO remains in the more polar solvent.[11] Alternatively, column chromatography on silica gel is effective, often requiring a slightly more polar eluent system to separate the desired alkene from TPPO.
-
Q3: My reaction is not proceeding to completion, and I recover a significant amount of the starting aldehyde. What should I try?
Incomplete conversion suggests that the reaction is either too slow or that an equilibrium is reached that does not favor the products.
-
Insufficiently Reactive Ylide: A highly stabilized ylide may not be reactive enough to efficiently attack the carbonyl carbon of the aldehyde, especially if there is any steric hindrance.[1][3]
-
Solution: Switch to a more reactive, semi-stabilized or non-stabilized ylide.[4] Alternatively, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields for less reactive carbonyls.[1][12] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphoranes.[1]
-
-
Incomplete Ylide Formation: The base may not be strong enough to fully deprotonate the phosphonium salt, leading to a low concentration of the active ylide.[1]
-
Solution: Ensure you are using a sufficiently strong and fresh base.[1][13] For non-stabilized ylides, strong bases like n-BuLi or NaH are necessary.[7] The formation of the ylide is often accompanied by a distinct color change (e.g., to orange or red), which can be a good visual indicator of successful deprotonation.[1]
-
-
Moisture Contamination: Ylides are highly sensitive to moisture and can be protonated and deactivated by water.[1][7]
-
Solution: Use rigorously dried glassware and anhydrous solvents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yielding Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Wittig reaction and how do electron-deficient aldehydes affect it?
The Wittig reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate.[8][14] This zwitterionic species then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[10][14] The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.[9][14] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4][14]
Electron-deficient aldehydes have a more electrophilic carbonyl carbon due to the electron-withdrawing nature of their substituents. This increased electrophilicity generally accelerates the initial nucleophilic attack by the ylide.[2]
Mechanism Overview
Caption: Simplified mechanism of the Wittig reaction.
Q2: How does the stability of the ylide affect the stereoselectivity (E/Z) of the resulting alkene?
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[8][10]
-
Stabilized Ylides: Ylides stabilized by adjacent electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are often reversible.[9][14] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which leads to the formation of the (E)-alkene as the major product.[9][10][14]
-
Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive, and the reaction is typically under kinetic control.[9][14] The initial cycloaddition proceeds through a sterically less hindered syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene .[9][10][14]
-
Semi-stabilized Ylides: Ylides stabilized by aryl or vinyl groups have intermediate reactivity and often give mixtures of (E)- and (Z)-alkenes, with the ratio being sensitive to reaction conditions.[4][9]
| Ylide Type | Substituent on Ylide Carbon | Typical Stereoselectivity | Controlling Factor |
| Stabilized | Electron-withdrawing (e.g., -CO₂R, -COR) | Predominantly (E)-alkene | Thermodynamic Control[14] |
| Semi-stabilized | Aryl, Vinyl | Mixture of (E)- and (Z)-alkenes | Varies with conditions |
| Non-stabilized | Alkyl, H | Predominantly (Z)-alkene | Kinetic Control[14] |
Q3: What are the best practices for setting up a Wittig reaction with an electron-deficient aldehyde?
-
Preparation of the Phosphonium Salt: Start by preparing the phosphonium salt from triphenylphosphine and the appropriate alkyl halide. This is typically an SN2 reaction and works best with primary alkyl halides.[2][5] Ensure the salt is thoroughly dried before use.
-
Ylide Generation:
-
Use flame-dried glassware and conduct the reaction under an inert atmosphere (nitrogen or argon).[1]
-
Dissolve the phosphonium salt in an anhydrous aprotic solvent like THF or ether.[5]
-
Cool the solution to a low temperature (e.g., 0 °C to -78 °C).
-
Slowly add the appropriate base (e.g., KOtBu, NaHMDS, or n-BuLi) and stir for 30-60 minutes to allow for complete ylide formation.[1]
-
-
Reaction with the Aldehyde:
-
Dissolve the electron-deficient aldehyde in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.[11]
-
Q4: Are there any alternative reactions to consider if the Wittig reaction is not working well for my electron-deficient aldehyde?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative, particularly for reactions that are sluggish or low-yielding with the standard Wittig protocol.[1][12]
-
Advantages of the HWE Reaction:
-
Increased Reactivity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and more reactive than their phosphonium ylide counterparts.[1] This makes them particularly effective with less reactive or sterically hindered ketones and aldehydes.[1]
-
Stereoselectivity: The HWE reaction typically provides excellent selectivity for the (E)-alkene .[12]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during aqueous work-up compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[1]
-
The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. adichemistry.com [adichemistry.com]
preventing over-oxidation in the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)pyridine-3-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate and encountering challenges, particularly with over-oxidation. Here, we address common issues in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol is yielding the carboxylic acid byproduct. What's causing this over-oxidation?
A1: Over-oxidation is a common challenge when converting primary alcohols to aldehydes. The aldehyde product, this compound, can exist in equilibrium with its hydrate form (a geminal diol), especially in the presence of water.[1][2] Many oxidizing agents that react with the starting alcohol can also oxidize this gem-diol intermediate, leading to the formation of the undesired 6-(trifluoromethyl)pyridine-3-carboxylic acid.[2][3]
The core issue is that the reaction conditions facilitate a second oxidation event. This is particularly prevalent with "strong" oxidizing agents like chromium-based reagents (e.g., Jones reagent) or potassium permanganate in aqueous environments, which are designed to take primary alcohols all the way to carboxylic acids.[3][4][5]
Caption: Reaction pathway showing formation of the desired aldehyde and the over-oxidation byproduct.
Q2: Which oxidizing agents are recommended to minimize over-oxidation for this specific substrate?
A2: To prevent over-oxidation, you should choose a "mild" oxidant that is selective for the conversion of primary alcohols to aldehydes. For a heteroaromatic substrate like (6-(trifluoromethyl)pyridin-3-yl)methanol, the following reagents are highly recommended due to their proven selectivity and effectiveness under anhydrous or carefully controlled conditions.[4][6][7]
| Oxidizing Agent | Typical Solvent | Temperature | Key Advantages | Potential Issues |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform | Room Temp. | Excellent for benzylic/allylic alcohols, simple filtration workup, cost-effective.[8][9][10] | Requires a large excess (5-10 eq.), reactivity can vary with batch/activation.[11] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | Very mild, high yields, short reaction times, reliable.[6][12] | Expensive, generates iodinane byproduct that must be removed. |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to RT | Low temperature preserves sensitive functional groups, cost-effective reagents.[7][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9] |
| TEMPO-mediated Oxidation | DCM/Water (biphasic) | 0 °C to RT | Catalytic, uses inexpensive co-oxidants (e.g., bleach). | Over-oxidation can occur if pH is not controlled; biphasic system can be complex.[1] |
Expert Insight: For this particular synthesis, Manganese Dioxide (MnO₂) is a widely documented and effective choice .[8][13] Its heterogeneous nature simplifies the workup—you can simply filter off the manganese salts.[8] The benzylic-like nature of the pyridyl-methanol makes it an ideal substrate for MnO₂ oxidation.[9][10]
Troubleshooting Guide
Q3: I'm using MnO₂, but my reaction is either too slow or still producing the carboxylic acid. What can I do?
A3: This is a common process optimization challenge with MnO₂. The activity of the reagent is paramount.
-
Problem: Sluggish Reaction
-
Cause: The MnO₂ may not be sufficiently "activated." Commercial MnO₂ varies in activity, and older batches can be less reactive.[11]
-
Solution 1: Use Activated MnO₂. Ensure you are using high-purity, activated manganese dioxide. For maximum reactivity, you can activate it yourself by heating commercially available MnO₂ at 100-120 °C under vacuum for several hours before use.
-
Solution 2: Increase Stoichiometry. MnO₂ reactions are heterogeneous and often require a significant excess of the reagent, typically ranging from 5 to 20 molar equivalents.[11] Incrementally increase the equivalents of MnO₂ used.
-
Solution 3: Solvent Choice. While DCM is common, switching to a slightly higher boiling solvent like chloroform (CHCl₃) and gently heating (e.g., 40-60 °C) can increase the reaction rate.[10]
-
-
Problem: Over-oxidation Persists
-
Cause: The reaction time may be too long, or the MnO₂ batch might contain impurities that promote further oxidation.
-
Solution 1: Monitor the Reaction Closely. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material and the appearance of the aldehyde. Stop the reaction as soon as the starting alcohol is consumed. A typical TLC analysis might use a 10:1 DCM/MeOH mobile phase, where the aldehyde product has a high Rf value.[13]
-
Solution 2: Control Temperature. While gentle heating can accelerate the reaction, excessive heat can promote side reactions. If you are heating, ensure the temperature is strictly controlled and not exceeding 60 °C. Most successful procedures run at room temperature.[8][13]
-
Caption: Troubleshooting workflow for common issues during MnO₂ oxidation.
Q4: I need a very clean, high-yield reaction and want to avoid the issues with MnO₂. Which alternative should I choose?
A4: For maximum reliability and typically higher yields with sensitive substrates, the Dess-Martin Periodinane (DMP) oxidation is an excellent choice.[6][12]
-
Why DMP is a good alternative:
-
Mild Conditions: The reaction is performed at room temperature in an anhydrous solvent like DCM, which minimizes side reactions.[9][12]
-
High Selectivity: DMP is renowned for its ability to stop the oxidation at the aldehyde stage with minimal to no over-oxidation.[6]
-
Speed: Reactions are often complete within 1-3 hours.[12]
-
The primary drawback is the cost of the reagent and the generation of a stoichiometric amount of iodine-based byproduct, which must be removed during workup, typically through an aqueous solution of sodium thiosulfate.
Experimental Protocols
Protocol 1: Optimized MnO₂ Oxidation
This protocol is based on established literature procedures for this specific transformation.[8][13]
-
Preparation: To a round-bottom flask, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add activated Manganese Dioxide (MnO₂) (approx. 5-10 eq.) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., 10:1 DCM/MeOH). The starting material should have a low Rf, while the product aldehyde will be near the solvent front.[13]
-
Workup: Once the starting material is consumed (typically 4-16 hours), filter the reaction mixture through a pad of Celite® to remove the solid manganese salts. Wash the filter cake thoroughly with additional DCM.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound, which is often a white solid of sufficient purity for subsequent steps.[8][13]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 eq.) to the solution at room temperature. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Manganese Dioxide [commonorganicchemistry.com]
- 11. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. This compound | 386704-12-7 [chemicalbook.com]
stability issues of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in solution. As a key building block in pharmaceutical and agrochemical research, understanding its behavior is crucial for successful and reproducible experimental outcomes.
Introduction to this compound
This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, is a heterocyclic organic compound with the chemical formula C₇H₄F₃NO. It is[1][2][3][4] a solid at room temperature with a melting point range of 52-56°C. Due t[5]o the presence of the highly reactive aldehyde group and the electron-withdrawing trifluoromethyl group, this compound exhibits unique reactivity and can be susceptible to various degradation pathways in solution.
This[6][7][8] guide will walk you through potential stability challenges, providing explanations for the underlying chemistry and actionable protocols to mitigate these issues.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Question 1: My solution of this compound in a protic solvent (like water or methanol) is showing a decrease in purity over time, even when stored at 2-8°C. What is happening?
Answer:
This is a common issue related to the formation of a hydrate or hemiacetal. The aldehyde functional group is susceptible to nucleophilic attack by water or alcohols. The e[6][9][10]lectron-withdrawing trifluoromethyl group on the pyridine ring increases the electrophilicity of the carbonyl carbon, making it even more prone to this reaction.
Un[6][7]derlying Chemistry: Hydrate and Hemiacetal Formation
In the presence of water, the aldehyde can reversibly form a geminal diol, also known as a hydrate. Simil[6][9][10]arly, in the presence of an alcohol like methanol, it can form a hemiacetal. These reactions are often catalyzed by trace amounts of acid or base. While[6][9][10] these formations are reversible, they can lead to a decrease in the concentration of the desired aldehyde in solution and may complicate subsequent reactions or analytical measurements.
Mitigation Strategies:
-
Use Aprotic Solvents: Whenever possible, use dry aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Ensure your solvents are anhydrous by using freshly opened bottles or by drying them using appropriate methods.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time for potential degradation.
-
pH Control: Maintaining a neutral or slightly acidic pH can help slow down the base-catalyzed hydration process. Howev[11]er, highly acidic conditions can also catalyze hydrate formation.
[12]Question 2: I've observed a yellowing or discoloration of my this compound solution, particularly when exposed to air.
Answer:
Discoloration is often an indicator of oxidation. Aromatic aldehydes can be sensitive to air and light, leading to the formation of the corresponding carboxylic acid.
Un[12][13][14][15]derlying Chemistry: Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, in this case, 6-(trifluoromethyl)nicotinic acid. This [14]process can be accelerated by exposure to oxygen, light, and trace metal impurities.
Mi[16]tigation Strategies:
-
Inert Atmosphere: As with hydrate formation, working under an inert atmosphere is crucial to prevent oxidation.
-
Protection from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
[16]Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to inhibit oxidation, but this should be tested for compatibility with your specific reaction.
-
Proper Storage: Store the solid compound and solutions at the recommended temperature of 2-8°C to slow down the rate of degradation.
[1][2][3][5][7][20]Question 3: My reaction is not proceeding as expected, and I suspect the aldehyde is not as reactive as it should be. Could this be a stability issue?
Answer:
Yes, the formation of hydrates or hemiacetals can effectively "mask" the reactive aldehyde group, preventing it from participating in your desired reaction.
Tr[7]oubleshooting Workflow:
To diagnose and address this issue, follow this logical workflow:
Caption: Troubleshooting workflow for reduced aldehyde reactivity.
Detailed Steps:
-
Verify Aldehyde Purity: Before starting your reaction, confirm the purity of your solid this compound using a suitable analytical method like ¹H NMR or GC-MS.
-
Prepare a Fresh Solution: Make a fresh solution of the aldehyde in a dry, aprotic solvent immediately before you need it.
-
Run a Control Experiment: If you suspect an issue, run a small-scale control reaction under strictly anhydrous conditions.
-
Analyze the Starting Material in Solution: If the problem persists, take an aliquot of your aldehyde solution and analyze it by ¹H NMR or LC-MS to check for the presence of hydrate or hemiacetal species.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Stori[1][2][5][16][17]ng it under an inert atmosphere (nitrogen or argon) is also recommended for long-term stability.
Q2: What solvents are best for dissolving this compound?
A2: For reactions where the aldehyde's reactivity is critical, anhydrous aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile (ACN) are recommended. The compound is also soluble in methanol.
Q3[2][5]: Can I use protic solvents if my reaction requires them?
A3: If your reaction must be conducted in a protic solvent, be aware of the potential for hydrate or hemiacetal formation. You may need to use a larger excess of your reagent to compensate for the reduced concentration of the free aldehyde. Alternatively, consider reaction conditions that can shift the equilibrium back towards the aldehyde, such as heating or the use of a dehydrating agent if compatible with your reaction.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of the aldehyde and detect the formation of degradation products over time.
-
Gas Chromatography (GC): Suitable for monitoring the purity of the aldehyde, especially when coupled with a mass spectrometer (GC-MS) for identification of byproducts.
-
[18]Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the characteristic aldehyde proton peak and detect the appearance of new peaks corresponding to hydrates, hemiacetals, or the oxidized carboxylic acid.
Q5: What are the main degradation pathways for this compound in solution?
A5: The two primary degradation pathways are:
-
Hydrate/Hemiacetal Formation: Reversible addition of water or alcohol across the carbonyl double bond.
-
[6][9][10]Oxidation: Irreversible oxidation of the aldehyde to the corresponding carboxylic acid.
Caption: Primary degradation pathways of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Reaction
This protocol outlines the best practices for preparing a solution of this compound to maximize its stability and reactivity.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Oven-dried glassware
-
Inert gas source (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware under a stream of inert gas.
-
Weigh the required amount of this compound in a tared vial under an inert atmosphere if possible, or quickly in the open and immediately seal the vial.
-
Add the anhydrous solvent to the reaction flask via syringe.
-
Dissolve the aldehyde in the solvent under a positive pressure of inert gas.
-
Use the solution immediately for your reaction.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for assessing the stability of a solution over time.
Materials:
-
Prepared solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
HPLC vials
Procedure:
-
Prepare the solution of this compound in the solvent of interest at a known concentration.
-
Immediately take a t=0 sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it, and inject it into the HPLC.
-
Monitor the peak area of the this compound peak and look for the appearance of new peaks that may correspond to degradation products.
-
Plot the percentage of the remaining aldehyde against time to determine the stability profile.
Quantitative Data Summary
The following table summarizes the expected relative stability of this compound in different solvents under typical laboratory conditions.
| Solvent | Type | Expected Stability | Primary Degradation Pathway |
| Dichloromethane (anhydrous) | Aprotic | High | Minimal |
| Acetonitrile (anhydrous) | Aprotic | High | Minimal |
| Tetrahydrofuran (anhydrous) | Aprotic | High | Minimal |
| Methanol | Protic | Low to Medium | Hemiacetal Formation, Oxidation |
| Water | Protic | Low | Hydrate Formation, Oxidation |
| Dimethyl sulfoxide (DMSO) | Aprotic | Medium | Can absorb water, potential for oxidation |
References
- 1. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound CAS#: 386704-12-7 [m.chemicalbook.com]
- 3. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reductive Amination
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical C-N bond-forming reaction. As a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, mastering reductive amination is essential for efficient amine synthesis.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction and optimize your outcomes.
Understanding the Core Reaction: A Two-Step Process
Reductive amination is fundamentally a two-part process: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the desired amine.[3][4] The success of the overall reaction hinges on the efficiency of both steps.
Caption: General mechanism of reductive amination.
Part 1: Core Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during your reductive amination experiments.
Q1: My reaction has stalled, and I see significant amounts of unreacted aldehyde/ketone and amine. What's the likely cause?
This is a classic symptom of inefficient imine or iminium ion formation. The equilibrium between the carbonyl, the amine, and the imine intermediate may not be favorable under your current conditions.[5]
Causality: Imine formation is a dehydration reaction, meaning water is produced as a byproduct. In a closed system, the accumulation of water can push the equilibrium back towards the starting materials, stalling the reaction.
Solutions:
-
Remove Water: The most direct solution is to remove water as it forms.
-
Optimize pH: Imine formation is often fastest under mildly acidic conditions (pH 4-6).[5][7][8] This is a delicate balance:
-
Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7]
-
Too Basic/Neutral (pH > 7): The activation of the carbonyl by protonation is minimal, slowing down the initial nucleophilic attack.
-
Solution: Add a catalytic amount of a mild acid, such as acetic acid, to your reaction mixture.[5]
-
-
Pre-form the Imine: Consider a two-step procedure. Mix the carbonyl compound and the amine in a suitable solvent and allow time for the imine to form before adding the reducing agent.[5][7] You can monitor the formation of the imine using techniques like NMR or IR spectroscopy.[5]
Q2: My main impurity is the alcohol corresponding to my starting carbonyl. How can I prevent this?
The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde or ketone before it has a chance to form the imine intermediate.[8] This is a common issue when using strong, non-selective reducing agents.
Causality: The chemoselectivity of the reducing agent is critical. A powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce both carbonyls and imines.[7][8] If the rate of carbonyl reduction is competitive with or faster than the rate of imine formation, you will inevitably form the alcohol byproduct.
Solutions:
-
Switch to a Milder, More Selective Reducing Agent: This is the most effective solution.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[3][9] It is a mild reducing agent that is particularly effective at reducing iminium ions much faster than it reduces ketones or even aldehydes, minimizing alcohol formation.[10][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is selective for the reduction of iminium ions over carbonyls at a mildly acidic pH (4-6).[2][7][12] However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, so appropriate safety precautions are essential.[3][5]
-
-
Adopt a Two-Step Procedure: If you must use a stronger reducing agent like NaBH₄, first ensure the complete formation of the imine before adding the reductant.[7][8] This physically separates the carbonyl from the reducing agent.
-
Slow Addition of the Reducing Agent: Slowly adding the reducing agent to the reaction mixture can help to ensure that any imine that forms is immediately reduced, keeping its concentration low and favoring further imine formation.[8]
Q3: I'm observing a higher molecular weight side product, suggesting over-alkylation. How can I minimize this?
Over-alkylation occurs when the newly formed amine product reacts with the remaining carbonyl starting material, leading to the formation of a tertiary or quaternary amine byproduct. This is more common when synthesizing primary amines.
Causality: The product amine is often more nucleophilic than the starting amine, making it a competitive reactant for the remaining carbonyl.
Solutions:
-
Stoichiometry Control: Use a slight excess of the starting amine (1.0-1.2 equivalents) to help ensure the carbonyl is fully consumed before significant over-alkylation can occur.[8]
-
Slow Addition of the Carbonyl: If practical, slowly adding the aldehyde or ketone to a solution of the amine and the reducing agent can keep the concentration of the carbonyl low at any given time, disfavoring the reaction with the product amine.
-
Choice of Amine: When synthesizing a primary amine, using ammonia or an ammonia surrogate is necessary. Using a large excess of the aminating agent can help drive the reaction to the desired product.
Part 2: Optimizing Key Reaction Parameters
Choosing the Right Reducing Agent
The choice of reducing agent is arguably the most critical factor for a successful reductive amination.[3]
Q4: What are the pros and cons of the common borohydride reagents?
| Reducing Agent | Pros | Cons | Best For |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, powerful.[5] | Lacks selectivity; can reduce the starting carbonyl, leading to alcohol byproducts.[7] Requires a two-step procedure for good yields. | A two-step approach where the imine is pre-formed and isolated or when cost is the primary driver.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity for iminium ions over carbonyls at mildly acidic pH.[2][12] Allows for convenient one-pot reactions.[3] | Highly toxic; can generate cyanide byproducts, especially under acidic conditions.[3][5] Slower with weakly basic amines.[5] | One-pot reactions with substrates that are stable under mildly acidic conditions. Requires stringent safety protocols.[3] |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for imines/iminium ions.[3][10] Effective in one-pot procedures.[11] Less toxic and safer than NaBH₃CN.[3][9] Tolerates a wide range of functional groups.[3] | Water-sensitive; reactions are typically run in anhydrous aprotic solvents.[9] More expensive than NaBH₄. | The go-to reagent for one-pot reductive aminations, especially with sensitive or complex substrates.[3] |
The Critical Role of pH
Q5: Why is pH so important, and how do I control it?
As mentioned, pH control is a balancing act. The ideal pH range of 4-6 facilitates both the protonation of the carbonyl oxygen (activating it for nucleophilic attack) and maintains the amine in its free, nucleophilic form.[5][7]
-
Control Method: The most common method for pH control is the addition of a catalytic amount of glacial acetic acid.[3][5] For some reactions, particularly with 2-aminopyridine derivatives, a buffer system (e.g., AcOH/NaOAc) may be necessary to maintain the optimal pH throughout the reaction.[13]
Solvent Selection
Q6: Does the solvent affect my reaction outcome?
Yes, the solvent can have a remarkable effect on the reaction rate and selectivity.[14]
-
Protic Solvents (e.g., Methanol, Ethanol): Protic, hydrogen-bond donating solvents can significantly increase the rate of reductive amination.[14] Methanol, in particular, has been identified as an excellent solvent as it promotes high rates of imine formation.[14] However, be mindful of the compatibility with your chosen reducing agent. STAB, for instance, decomposes in methanol but is stable in ethanol and isopropanol.[10]
-
Aprotic Solvents (e.g., DCE, DCM, THF): Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM), as well as tetrahydrofuran (THF), are commonly used, especially with water-sensitive reagents like STAB.[8][9] Greener alternatives like ethyl acetate have also been shown to be effective.[15][16]
-
Non-Polar Solvents (e.g., Toluene): While these can lead to faster reaction rates, they may also produce more secondary and tertiary amine byproducts due to lower ammonia solubility (if used as the amine source).[14]
Part 3: Substrate-Specific Challenges
Q7: I'm working with a sterically hindered ketone and a secondary amine, and the reaction is very slow. What can I do?
This is a common challenge as steric hindrance makes the formation of the iminium intermediate very difficult.[17]
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome steric barriers.[5]
-
Lewis Acid Catalysis: The use of a Lewis acid, such as Ti(OiPr)₄, can activate the ketone towards nucleophilic attack by the amine.[6]
-
Alternative Reducing Systems: For particularly challenging cases, alternative methods have been developed. For example, using trichlorosilane as the reducing agent with an organic Lewis base activator like TMEDA has been shown to be effective for preparing hindered tertiary amines.[17]
Caption: Troubleshooting decision tree for low conversion.
Part 4: Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of a wide range of aldehydes and ketones.[3][5]
-
To a solution of the carbonyl compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DCE, DCM, or THF, to make a 0.1-0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (1.0-1.1 eq.).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate initial iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be mindful of a potential exotherm.[8]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary via column chromatography or distillation.
Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol requires careful pH monitoring and adherence to safety protocols due to the toxicity of NaBH₃CN.[3]
-
Dissolve the aldehyde or ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Caution: Perform this step in a well-ventilated fume hood. Add sodium cyanoborohydride (1.1-1.5 eq.) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature, monitoring by TLC or GC.
-
Once complete, carefully quench the reaction by the slow addition of water. Ensure the pH remains neutral or basic during workup to avoid HCN evolution.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine.
-
Purify as necessary.
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I use NaBH₄ for a one-pot reductive amination?
-
Q: My amine is a weak nucleophile (e.g., aniline). How can I improve the reaction?
-
A: For weakly nucleophilic amines, driving the imine formation equilibrium is key. Use a dehydrating agent, consider pre-forming the imine at a slightly elevated temperature, and ensure the pH is optimized.
-
-
Q: Why is my reaction mixture turning yellow/brown?
-
A: Color changes can indicate side reactions or decomposition. Aldol condensation of reactive aldehydes can be a significant side-reaction.[18] Ensure your starting materials are pure and consider running the reaction at a lower temperature.
-
-
Q: Is it possible to perform this reaction without a solvent?
-
A: In some cases, yes. Solvent-free reductive aminations have been developed and can be a greener alternative, though this is highly substrate-dependent.[19]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. interchim.fr [interchim.fr]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
managing the reactivity of stabilized vs. non-stabilized ylides in Wittig reactions
Welcome to the technical support hub for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of stabilized and non-stabilized ylides. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing alkenes with desired stereoselectivity.
Foundational Concepts: The Ylide Dichotomy
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2] The heart of mastering this reaction lies in understanding the profound differences in reactivity and stereochemical outcome dictated by the nature of the ylide employed.[3][4]
Ylides are broadly classified into two categories:
-
Non-stabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. This makes them highly reactive, nucleophilic, and generally unstable.[5][6] They must be generated and used in situ under inert conditions.[6] Their high reactivity typically leads to a kinetically controlled reaction, favoring the formation of (Z)-alkenes.[1][3][5]
-
Stabilized Ylides: These ylides have an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, adjacent to the carbanionic carbon.[5][7] This delocalization of the negative charge makes them significantly more stable, less reactive, and often isolable as solids.[6][7] The reaction with stabilized ylides is generally under thermodynamic control, leading predominantly to the more stable (E)-alkene.[1][3][5]
Comparative Overview of Ylide Characteristics
| Feature | Non-Stabilized Ylides | Stabilized Ylides |
| Substituents on Carbanion | Alkyl, Aryl (semi-stabilized) | -COOR, -COR, -CN, -Ph |
| Reactivity | High | Low |
| Stability | Low (often require inert atmosphere)[5] | High (can be air-stable and isolable)[8] |
| Typical Base for Formation | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, NaHMDS)[6][9] | Weaker bases (e.g., NaOMe, NEt₃, K₂CO₃)[3] |
| Predominant Alkene Isomer | (Z)-alkene[1][3][5] | (E)-alkene[1][3][5] |
| Reaction Control | Kinetic[1][10] | Thermodynamic[9] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Wittig reactions, providing explanations and actionable solutions.
Issue 1: Low or No Yield
Question: My Wittig reaction is giving a low yield or failing completely. What are the likely causes?
Answer: Low yields in Wittig reactions can stem from several factors, often related to the stability of the reagents or the reaction conditions.
-
Ylide Decomposition: Non-stabilized ylides are highly reactive and can decompose before reacting with the carbonyl compound, especially if there are traces of moisture or oxygen.[9]
-
Incomplete Ylide Formation: The choice of base is critical. An insufficiently strong base will not fully deprotonate the phosphonium salt.[9]
-
Solution: For non-stabilized ylides, use strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[9] For stabilized ylides, weaker bases are often sufficient. Always check the freshness and quality of your base.
-
-
Aldehyde/Ketone Instability: Aldehydes, in particular, can be prone to oxidation, polymerization, or decomposition.[1][9]
-
Solution: Use freshly distilled or purified aldehydes. Alternatively, consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[1]
-
-
Steric Hindrance: Sterically hindered ketones are challenging substrates, especially for the less reactive stabilized ylides, often resulting in slow reactions and poor yields.[1][9]
Issue 2: Poor Stereoselectivity (E/Z Mixture)
Question: I am obtaining a mixture of (E) and (Z)-alkenes when I expected a single isomer. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a key advantage of the Wittig reaction, and poor selectivity often points to issues with reaction conditions or the nature of the ylide.
-
For Non-Stabilized Ylides (to favor Z-alkene):
-
Influence of Salts: The presence of lithium salts can disrupt the kinetic control of the reaction and lead to "stereochemical drift," reducing (Z)-selectivity.[1][10]
-
Solution: Use salt-free conditions when possible. Sodium-based strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or NaH can enhance (Z)-selectivity compared to lithium bases.[9] Performing the reaction in polar aprotic solvents like DMF in the presence of sodium iodide can also significantly favor the (Z)-isomer.[1]
-
-
-
For Stabilized Ylides (to favor E-alkene):
-
Thermodynamic Control: Stabilized ylides naturally favor the formation of the more thermodynamically stable (E)-alkene.[9] Poor selectivity might indicate that the reaction is not reaching thermodynamic equilibrium.
-
Solution: Ensure sufficient reaction time and consider slightly elevated temperatures (if the reactants are stable) to allow for equilibration of the intermediates.
-
-
-
For obtaining the (E)-alkene from Non-Stabilized Ylides:
-
The Schlosser Modification: This variation of the Wittig reaction allows for the selective synthesis of (E)-alkenes from ylides that would normally produce (Z)-alkenes.[12][13] It involves deprotonating the betaine intermediate with a strong base (like phenyllithium) at low temperature, followed by protonation, which inverts the stereochemistry.[1][12][14]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to separate my alkene product from the triphenylphosphine oxide byproduct. What can I do?
Answer: The triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to remove due to its non-polar nature and tendency to co-crystallize with the product.[11]
-
Chromatography: Careful column chromatography is the most common method for separation.
-
Alternative Reactions: If purification is a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction, greatly simplifying purification.[11][15]
Visualization of the Wittig Reaction Mechanism
The currently accepted mechanism for the Wittig reaction under lithium salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][8]
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide and its reaction with an aldehyde.
Materials:
-
Alkyltriphenylphosphonium halide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Aldehyde (1.0 eq)
-
Flame-dried, two-neck round-bottom flask with a stir bar, septum, and nitrogen inlet
Procedure:
-
Suspend the alkyltriphenylphosphonium halide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[9]
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol details a one-pot procedure for reacting a stabilized ylide with an aldehyde.[7]
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde, (carbethoxymethyl)triphenylphosphonium bromide, and potassium carbonate.
-
Add anhydrous DCM as the solvent.
-
Stir the mixture at room temperature or gently reflux until TLC analysis shows the reaction is complete.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common issues in Wittig reactions.
Caption: A decision tree for troubleshooting low-yielding Wittig reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Home [chemicals.thermofisher.kr]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 15. youtube.com [youtube.com]
minimizing impurities in the Vilsmeier-Haack formylation of trifluoromethylpyridines
Technical Support Center: Vilsmeier-Haack Formylation of Trifluoromethylpyridines
Welcome to the technical support guide for the Vilsmeier-Haack formylation of trifluoromethylpyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a formyl group to these challenging, electron-deficient heterocyclic systems. The strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen significantly deactivates the substrate towards electrophilic substitution, often leading to low yields and significant impurity profiles under standard conditions.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes and minimize impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting trifluoromethylpyridine. What are the likely causes and how can I fix it?
A1: Low conversion is the most common issue when working with highly deactivated substrates like trifluoromethylpyridines. The Vilsmeier reagent, while effective for electron-rich aromatics, is a relatively weak electrophile and struggles to react with these electron-poor rings.[3][4] The problem typically stems from insufficient reaction energy, reagent stoichiometry, or reagent quality.
Probable Causes & Recommended Solutions:
-
Insufficient Thermal Energy: The activation energy for the electrophilic attack is high.
-
Solution: Gradually and cautiously increase the reaction temperature. While Vilsmeier reagent formation is done at low temperatures (0-10°C), the subsequent reaction with the pyridine may require significantly higher temperatures, often in the range of 80°C to 120°C.[5][6][7] Use a high-boiling point solvent like 1,2-dichloroethane (DCE) or o-dichlorobenzene to safely reach these temperatures. Monitor for decomposition, as excessive heat can lead to tar formation.[8]
-
-
Inadequate Reagent Stoichiometry: The low nucleophilicity of the substrate requires a higher concentration of the electrophile to drive the reaction forward.
-
Solution: Increase the equivalents of the Vilsmeier reagent. Instead of the typical 1.5-2.0 equivalents used for activated substrates, start with 3.0-5.0 equivalents of the pre-formed reagent relative to the trifluoromethylpyridine.[7]
-
-
Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Solution: Use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). DMF can degrade over time to dimethylamine, which can cause side reactions.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Precipitation of Vilsmeier Reagent: If the Vilsmeier reagent precipitates from the solution upon formation, its availability for the reaction is limited.
-
Solution: Add an anhydrous co-solvent such as DCE or chloroform before or during the addition of POCl₃ to keep the reagent in solution.[6] This ensures a homogeneous reaction mixture.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Q2: I'm observing the formation of dark, tarry byproducts and my yield of the desired product is low. What's happening?
A2: The formation of dark, insoluble polymeric material is a clear sign of decomposition. This is often caused by excessive reaction temperatures or prolonged reaction times, especially given the thermal instability of the Vilsmeier intermediate.[8]
Probable Causes & Recommended Solutions:
-
Thermal Decomposition: The Vilsmeier reagent or the reaction intermediate may be decomposing at the high temperatures required for the formylation of your deactivated substrate.
-
Solution: Find the optimal temperature balance. Instead of running the reaction at a very high temperature for a short time, try a moderately elevated temperature (e.g., 70-80°C) for a longer period. Monitor the reaction progress closely by TLC or LCMS every hour. Once the starting material is consumed or the product spot ceases to grow, proceed with the workup immediately to avoid degradation.
-
-
Reaction with Solvent: If DMF is used as the solvent (in addition to being the reagent), its excess can sometimes contribute to side reactions at high temperatures.
-
Solution: Use a non-reactive, high-boiling point solvent like o-dichlorobenzene or DCE and use DMF only as the limiting reagent for forming the Vilsmeier complex.[5] This provides better control over the reaction medium.
-
Q3: My workup is difficult, forming emulsions, and the final product is hard to purify. How can I improve my isolation procedure?
A3: A challenging workup is often due to the incomplete hydrolysis of the intermediate iminium salt or the presence of viscous byproducts.[9][10] A careful and controlled workup procedure is critical.
Probable Causes & Recommended Solutions:
-
Improper Quenching/Hydrolysis: The hydrolysis of the iminium intermediate is a crucial step to yield the final aldehyde.[11] Simply pouring the reaction mixture into water may not be effective or controlled.
-
Solution: Pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice. This helps to manage the exothermic quenching process. To complete the hydrolysis and neutralize the acidic mixture, add a buffered base solution like saturated aqueous sodium acetate or slowly add solid sodium bicarbonate until effervescence ceases. Avoid using strong bases like NaOH initially, as they can cause rapid temperature spikes and promote side reactions. A final pH of 6-8 is often ideal.[6]
-
-
Emulsion Formation: The presence of polar, high-boiling solvents (like DMF) and charged intermediates can lead to stable emulsions during aqueous extraction.
-
Solution: To break emulsions, add brine (saturated NaCl solution) to the aqueous layer.[6] This increases the ionic strength of the aqueous phase, forcing the organic components out. If emulsions persist, a filtration through a pad of Celite can be effective.
-
-
Co-eluting Impurities: The final product may be contaminated with non-polar impurities that are difficult to separate by standard silica gel chromatography.
-
Solution: Consider a different purification strategy. A biphasic extraction with a less polar solvent like hexane or ether before the main extraction with ethyl acetate or DCM can help remove some "tarry" non-polar impurities. If chromatography is still challenging, recrystallization or distillation (if the product is stable and volatile) should be explored.
-
Frequently Asked Questions (FAQs)
Q: What is the Vilsmeier reagent and how is it formed? A: The Vilsmeier reagent is an electrophilic iminium cation, specifically a substituted chloroiminium ion.[12] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[9][10] The reaction is exothermic and should be performed at low temperatures (0-10°C) to prevent degradation.[5][6]
The Vilsmeier-Haack Reaction Mechanism
Caption: Overview of the Vilsmeier-Haack reaction pathway.
Q: Why is temperature control so critical in this reaction? A: Temperature control is a balancing act.
-
Reagent Formation (0-10°C): The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Low temperatures are required to prevent the decomposition of the newly formed reagent and avoid side reactions.[6][8]
-
Formylation Step (can be >80°C): Due to the electron-deficient nature of trifluoromethylpyridines, significant thermal energy is needed to overcome the activation barrier for the electrophilic attack.[13] However, excessively high temperatures can degrade both the reagent and the product, leading to tar formation.
Q: What is the optimal ratio of POCl₃ to DMF? A: A molar ratio of approximately 1:1 is typically used to generate the reagent. However, it is common practice to use DMF as a co-solvent. A more practical approach is to dissolve the trifluoromethylpyridine in a minimal amount of an inert solvent (like DCE) and add a pre-formed solution of the Vilsmeier reagent, which was made with a slight excess of POCl₃ (e.g., 1.1 equivalents relative to DMF) to ensure full conversion of the amide. For highly deactivated substrates, using a larger excess of the entire Vilsmeier reagent complex (3-5 equivalents) is the key variable to adjust.[7][14]
Table 1: Summary of Optimized Parameters for Trifluoromethylpyridines
| Parameter | Standard Condition | Recommended Condition for CF₃-Pyridines | Rationale & Potential Impurity if Ignored |
| Temperature | 0°C to RT | 80°C - 120°C (after reagent formation at 0°C) | Overcomes high activation energy of the deactivated ring.[6][13] Impurity: Tar from decomposition if too high. |
| Vilsmeier Reagent | 1.5 - 2.0 equiv. | 3.0 - 5.0 equiv. | Drives the equilibrium towards the product for a sluggish reaction.[7] Impurity: High levels of unreacted starting material. |
| Solvent | DMF, DCM | 1,2-Dichloroethane (DCE), o-dichlorobenzene | Allows for higher reaction temperatures safely; minimizes side reactions from excess DMF.[5] |
| Workup pH | Acidic/Basic | Careful neutralization to pH 6-8 (NaOAc, NaHCO₃) | Ensures complete hydrolysis of the iminium intermediate without degrading the product.[6] Impurity: Unhydrolyzed iminium salt. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-Chloro-5-(trifluoromethyl)pyridine
Disclaimer: This is a representative protocol and must be adapted based on the specific substrate and laboratory safety protocols.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Formation:
-
To the flask, add anhydrous 1,2-dichloroethane (DCE, 10 mL). Cool the flask to 0°C in an ice-water bath.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.5 equiv.) to the DCE.
-
Slowly add phosphorus oxychloride (POCl₃) (3.8 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The solution should be a clear or slightly pale-yellow color.
-
-
Formylation Reaction:
-
Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.) in a minimal amount of anhydrous DCE.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, slowly warm the reaction mixture to 90°C and maintain for 4-6 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred beaker containing 100 g of crushed ice.
-
Slowly add a saturated solution of sodium acetate until the pH of the aqueous layer is between 6 and 7.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired formylated product.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier-Haack reaction [chemeurope.com]
- 13. jk-sci.com [jk-sci.com]
- 14. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Introduction: The Indispensable Role of ¹H NMR in Structural Elucidation
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde for Pharmaceutical Research
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key building block in medicinal chemistry. We will delve into the nuances of its spectral features, compare it with related analogues to understand substituent effects, and provide a robust experimental protocol for obtaining high-quality data. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret such spectra in their own work.
¹H NMR Spectrum of this compound: A Detailed Interpretation
The structure of this compound presents a fascinating case for ¹H NMR analysis. The pyridine ring is substituted with two powerful electron-withdrawing groups: a carboxaldehyde (-CHO) at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position. These substituents profoundly influence the electronic environment of the three remaining aromatic protons (H-2, H-4, and H-5), leading to characteristic shifts in their resonance frequencies.
The reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) reveals four distinct signals.[1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | 10.22 | Singlet (s) | H-aldehyde |
| 2 | 9.20 | Singlet (s) | H-2 |
| 3 | 8.36 - 8.38 | Doublet (d) | H-4 |
| 4 | 7.88 - 7.90 | Doublet (d) | H-5 |
Analysis of Spectral Data:
-
Aldehyde Proton (H-aldehyde): The signal at 10.22 ppm is characteristic of an aldehyde proton. Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group. It appears as a singlet because it has no neighboring protons to couple with.
-
Aromatic Protons (H-2, H-4, H-5):
-
The proton at the 2-position (H-2 ) resonates at 9.20 ppm . This significant downfield shift is attributable to its position between the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing carboxaldehyde group. While it is technically coupled to H-4 (a four-bond coupling, ⁴J), this meta-coupling is often very small and may not be resolved, leading to its appearance as a sharp singlet.[1]
-
The proton at the 4-position (H-4 ) appears as a doublet between 8.36-8.38 ppm . This signal is deshielded by the adjacent aldehyde group and the nitrogen atom. It is split into a doublet by its coupling to the proton at the 5-position (H-5), a typical ortho-coupling (³J).
-
The proton at the 5-position (H-5 ) is observed as a doublet in the range of 7.88-7.90 ppm . This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, which contributes to its downfield shift. Its multiplicity as a doublet arises from its ortho-coupling with H-4.
-
The spin-spin coupling relationships between the aromatic protons are visualized in the diagram below.
Caption: Spin-spin coupling in the aromatic region.
Comparative ¹H NMR Analysis: Understanding Substituent Effects
To fully appreciate the electronic impact of the trifluoromethyl and carboxaldehyde groups, it is instructive to compare the spectrum of our target molecule with that of its parent compound, pyridine-3-carboxaldehyde, and other substituted analogues.
| Compound | H-aldehyde (ppm) | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| Pyridine-3-carboxaldehyde | 10.14 (s) | 9.11 (s) | 8.20 (dt) | 7.52 (dd) | 8.87 (d) |
| This compound | 10.22 (s) | 9.20 (s) | 8.38 (d) | 7.90 (d) | - |
| 6-Methoxypyridine-3-carboxaldehyde | 9.85 (s) | 8.75 (d) | 8.05 (dd) | - | 6.90 (d) |
Data for Pyridine-3-carboxaldehyde from reference[2]. Data for 6-Methoxypyridine-3-carboxaldehyde is a representative spectrum.
Key Observations:
-
Effect of the -CF₃ Group: Comparing this compound with the unsubstituted pyridine-3-carboxaldehyde, we observe a significant downfield shift for all remaining aromatic protons. For instance, H-2 shifts from 9.11 to 9.20 ppm, H-4 from 8.20 to 8.38 ppm, and H-5 from 7.52 to 7.90 ppm. This is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group, which reduces the electron density across the entire aromatic ring, thereby deshielding the protons.
-
Effect of the -OCH₃ Group: In contrast, the ¹H NMR spectrum of 6-methoxypyridine-3-carboxaldehyde showcases the influence of an electron-donating group. The methoxy group (-OCH₃) increases the electron density on the pyridine ring, causing the aromatic protons to be more shielded and thus resonate at a higher field (lower ppm values) compared to the unsubstituted analogue.
This comparative analysis underscores the predictable yet powerful nature of substituent effects in ¹H NMR spectroscopy, allowing for a deeper understanding of the electronic properties of a molecule.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the reliability and accuracy of the spectral data, a standardized and well-controlled experimental procedure is paramount. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal. d. Set the appropriate acquisition parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay (d1): 1-2 seconds
- Number of Scans (ns): 8-16, depending on the sample concentration. e. Acquire the Free Induction Decay (FID).
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain. b. Phase the spectrum manually to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline across the spectrum. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative ratios of the protons.
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of chemical shifts, coupling constants, and substituent effects. The distinct signals for the aldehyde and the three aromatic protons, along with their characteristic downfield shifts, confirm the presence and electronic influence of the electron-withdrawing carboxaldehyde and trifluoromethyl groups. By comparing its spectrum with those of related analogues, we gain deeper insights into structure-property relationships. The detailed experimental protocol provided herein serves as a reliable guide for researchers to obtain high-fidelity data, ensuring the integrity and reproducibility of their scientific findings. Ultimately, a thorough mastery of ¹H NMR analysis is an invaluable skill for any professional engaged in the molecular sciences.
References
interpreting the 13C NMR of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
An In-Depth Guide to the ¹³C NMR Spectral Interpretation of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Comparative Analysis
Introduction: Decoding the Molecular Fingerprint
In the landscape of modern drug discovery and materials science, pyridine scaffolds functionalized with fluorine-containing groups are of paramount importance. The compound this compound is a key building block, integrating the electron-withdrawing properties of both a trifluoromethyl (CF₃) group and a carboxaldehyde (CHO) group onto a pyridine ring. Understanding the precise electronic environment of this molecule is crucial for predicting its reactivity and application. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a definitive, high-resolution fingerprint of the carbon skeleton.
This guide, designed for researchers and drug development professionals, offers an in-depth interpretation of the ¹³C NMR spectrum of this compound. We will move beyond a simple peak list to explore the causal relationships between the molecular structure and the observed spectral data. By comparing its spectrum with those of simpler, related molecules—pyridine-3-carboxaldehyde and 2-(trifluoromethyl)pyridine—we will deconstruct the distinct electronic contributions of each functional group. This comparative approach provides a robust framework for validating spectral assignments and gaining deeper structural insights.
The Expected ¹³C NMR Spectrum: A First-Principles Analysis
The ¹³C NMR spectrum of this compound is defined by the interplay of its three core components: the pyridine heterocycle, the powerful inductive and mesomeric effects of the aldehyde, and the profound influence of the trifluoromethyl group, most notably observed through carbon-fluorine (C-F) spin-spin coupling.
Based on established substituent effects and empirical data, we can predict the key features:
-
Aldehyde Carbon (C-7): The sp²-hybridized carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 189-192 ppm.
-
Trifluoromethyl Carbon (CF₃): This carbon is directly bonded to three highly electronegative fluorine atoms. Its signal will appear as a distinct quartet due to one-bond coupling (¹J_CF) with the three equivalent fluorine nuclei. The chemical shift is expected around 121-124 ppm, and the coupling constant is typically large, on the order of 270-276 Hz[1][2].
-
Pyridine Ring Carbons:
-
C-6: Directly attached to the potent electron-withdrawing CF₃ group, this carbon will be significantly deshielded. Furthermore, it will exhibit a two-bond C-F coupling (²J_CF), appearing as a quartet with a coupling constant of approximately 30-36 Hz[2][3].
-
C-3: Bonded to the aldehyde group, this carbon's chemical shift will be influenced by the carbonyl's anisotropy and electron-withdrawing nature.
-
C-2, C-4, C-5: The chemical shifts of these carbons are modulated by the combined electronic demands of the two substituents. We expect C-2 and C-4, which are ortho and para to the aldehyde, to be deshielded relative to pyridine itself. The CF₃ group at C-6 will also exert a significant deshielding effect on the adjacent C-5.
-
The most unambiguous features for initial assignment are the aldehyde carbon's chemical shift and the characteristic quartet splitting patterns arising from the CF₃ group.
Comparative Spectral Analysis: Isolating Substituent Effects
To substantiate our predictions, we will compare the expected spectrum of our target molecule with the experimentally determined spectra of two simpler analogues. This powerful technique allows us to isolate and quantify the spectral impact of each functional group.
Alternative 1: Pyridine-3-carboxaldehyde
This molecule serves as our baseline for understanding the pyridine-carboxaldehyde core without the influence of the CF₃ group. Experimental data for pyridine-3-carboxaldehyde in CDCl₃ shows the following assignments[4]:
-
C=O: 190.8 ppm
-
C-2: 154.7 ppm
-
C-6: 152.0 ppm
-
C-4: 135.9 ppm
-
C-3: 131.4 ppm
-
C-5: 124.2 ppm
Alternative 2: 2-(Trifluoromethyl)pyridine
Data Summary and Head-to-Head Comparison
The following table summarizes the experimental data for the analogues and the predicted data for this compound, highlighting the key spectral changes.
| Carbon Atom | Pyridine-3-carboxaldehyde[4] (δ in ppm) | 2-(Trifluoromethyl)pyridine (Analogous Data)[2][3] | This compound (Predicted) | Key Observations |
| CHO | 190.8 | - | ~189.5 | Aldehyde carbon, highly deshielded. |
| C-2 | 154.7 | ~149.8 (q, ³J_CF ≈ 4 Hz) | ~152.5 | Influenced by the adjacent aldehyde. |
| C-3 | 131.4 | - | ~132.0 | Attachment point for the aldehyde. |
| C-4 | 135.9 | ~137.5 | ~139.0 | Deshielded by the para aldehyde group. |
| C-5 | 124.2 | ~121.0 | ~122.0 (q, ³J_CF ≈ 3 Hz) | Deshielded by adjacent C-6-CF₃. |
| C-6 | 152.0 | ~147.5 (q, ²J_CF ≈ 35 Hz) | ~152.3 (q, ²J_CF ≈ 35 Hz) | Deshielded and split into a quartet by CF₃. |
| CF₃ | - | ~123.7 (q, ¹J_CF ≈ 271 Hz) | ~121.0 (q, ¹J_CF ≈ 275 Hz) | Quaternary carbon, split into a quartet by F. |
Note: Predicted values are estimated based on substituent additivity rules and data from related fluorinated aromatic compounds.
Visualizing Key Interactions: C-F Coupling
The most informative and unique aspect of this spectrum is the through-bond coupling between the fluorine atoms of the CF₃ group and the carbon skeleton. A diagram helps to visualize these critical relationships, which are essential for confident spectral assignment.
References
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde and its Progenitor
For Immediate Release
A Deep Dive into the Mass Spectrometry of a Key Heterocyclic Building Block
[CITY, STATE, January 5, 2026] – In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of these compounds. This guide offers a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-(trifluoromethyl)pyridine-3-carboxaldehyde against its experimentally determined progenitor, pyridine-3-carboxaldehyde. This analysis serves as a critical resource for researchers engaged in the synthesis and characterization of trifluoromethyl-substituted heterocyclic compounds, a class of molecules with significant therapeutic potential.
Introduction to Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). The energy imparted during ionization is often sufficient to cause the molecular ion to fragment in a predictable manner, generating a unique pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural elucidation of the analyte. The stability of the resulting fragments, governed by factors such as resonance and inductive effects, dictates the relative abundance of the observed peaks in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The data for pyridine-3-carboxaldehyde was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. A typical EI-MS experimental setup is as follows:
-
Sample Introduction: The analyte is introduced into the ion source, typically after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and subjected to a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to the number of ions at each m/z value.
Comparative Fragmentation Analysis
Pyridine-3-carboxaldehyde: The Parent Molecule
The mass spectrum of pyridine-3-carboxaldehyde (C₆H₅NO, MW = 107.11) provides a foundational understanding of the fragmentation of the pyridine-aldehyde core.[1]
Key Observed Fragments for Pyridine-3-carboxaldehyde:
| m/z | Proposed Fragment | Structural Formula | Notes |
| 107 | Molecular Ion [M]•+ | [C₆H₅NO]•+ | The parent molecule with one electron removed. |
| 106 | [M-H]•+ | [C₆H₄NO]•+ | Loss of a hydrogen radical from the aldehyde group. |
| 78 | [M-CHO]•+ | [C₅H₄N]•+ | Loss of the formyl radical, a common fragmentation for aldehydes. |
| 51 | Pyridine ring fragment | [C₄H₃]•+ | Subsequent fragmentation of the pyridine ring. |
The fragmentation is dominated by the initial loss of a hydrogen atom from the aldehyde, followed by the loss of the entire formyl group (CHO), leading to the stable pyridyl cation.
This compound: A Predictive Analysis
Predicted Key Fragments for this compound:
| m/z | Proposed Fragment | Structural Formula | Notes |
| 175 | Molecular Ion [M]•+ | [C₇H₄F₃NO]•+ | The intact molecule radical cation. |
| 174 | [M-H]•+ | [C₇H₃F₃NO]•+ | Loss of a hydrogen radical from the aldehyde, similar to the parent compound. |
| 146 | [M-CHO]•+ | [C₆H₃F₃N]•+ | Loss of the formyl radical, leading to a trifluoromethyl-substituted pyridyl cation. |
| 106 | [M-CF₃]•+ | [C₆H₄NO]•+ | Loss of the trifluoromethyl radical, a characteristic fragmentation for such compounds. |
| 78 | Pyridine ring fragment | [C₅H₄N]•+ | Further fragmentation of the [M-CF₃]•+ ion. |
| 69 | Trifluoromethyl cation | [CF₃]•+ | A common fragment observed in the mass spectra of trifluoromethyl-containing compounds. |
Mechanistic Insights and the Influence of the Trifluoromethyl Group
The introduction of the trifluoromethyl group introduces new and competing fragmentation pathways. The C-CF₃ bond is susceptible to cleavage, leading to the loss of a •CF₃ radical. This pathway is facilitated by the high stability of the trifluoromethyl radical and cation.
The electron-withdrawing nature of the CF₃ group also influences the stability of the pyridine ring and the adjacent aldehyde. This can affect the relative abundance of fragments arising from the cleavage of the C-CHO bond versus the C-CF₃ bond.
Below is a proposed fragmentation pathway for this compound:
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion: A Guide for Structural Elucidation
This comparative guide provides a framework for understanding and predicting the mass spectral fragmentation of this compound. By analyzing the known fragmentation of pyridine-3-carboxaldehyde and considering the profound electronic effects of the trifluoromethyl substituent, researchers can more confidently interpret the mass spectra of novel, related compounds. This predictive power is crucial for accelerating the drug discovery process, enabling rapid confirmation of molecular structure and identity. The characteristic losses of •H, •CHO, and •CF₃ provide key diagnostic peaks for identifying this important class of heterocyclic building blocks.
References
A Comparative Guide to the Reactivity of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde and 6-Chloropyridine-3-carboxaldehyde
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, substituted pyridine scaffolds are indispensable building blocks.[1] Among these, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde and 6-Chloropyridine-3-carboxaldehyde have emerged as versatile intermediates due to their dual reactive sites: the aldehyde group and the C6-substituted pyridine ring.[2][3] This guide provides an in-depth comparison of their reactivity, grounded in electronic principles and supported by experimental protocols. We will demonstrate that the trifluoromethyl substituent renders the aldehyde significantly more electrophilic, favoring nucleophilic additions, while the chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), a pathway largely inaccessible for the trifluoromethyl analogue. Understanding these distinct reactivity profiles is paramount for researchers in selecting the appropriate reagent to achieve their desired synthetic transformations efficiently.
Introduction to the Reagents: Two Scaffolds, Divergent Synthetic Potential
Both this compound (herein TFMPCA ) and 6-Chloropyridine-3-carboxaldehyde (herein CPCA ) are key intermediates used in the synthesis of pharmaceuticals and agrochemicals.[2][] The aldehyde functionality at the C3 position serves as a versatile anchor for a variety of transformations including reductive aminations, Wittig reactions, and oxidations.[5] However, the substituent at the C6 position—a strongly electron-withdrawing trifluoromethyl group versus a moderately withdrawing and displaceable chloro group—fundamentally dictates the overall electronic character and, consequently, the reactivity of the entire molecule.
The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability and binding affinity in drug candidates due to its high lipophilicity and potent electron-withdrawing nature.[6] Conversely, the chloro (-Cl) group, while also electron-withdrawing, is a well-established leaving group in nucleophilic aromatic substitution reactions, providing a direct route for introducing diverse functionalities onto the pyridine ring.[7]
Comparative Analysis of Electronic Properties: The Decisive Influence of the C6-Substituent
The reactivity of both the aldehyde and the pyridine ring is a direct consequence of the electronic effects imposed by the C6 substituent. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, operating almost exclusively through a strong negative inductive effect (-I).[8] The chlorine atom is also inductively withdrawing but possesses lone pairs that can exert a weak, opposing positive mesomeric effect (+M) or π-donation.
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. A more positive σ value indicates stronger electron-withdrawing character.
| Substituent | Hammett Constant (σp) | Primary Electronic Effect |
| -CF3 | +0.54[9] | Strong Inductive Withdrawal (-I) |
| -Cl | +0.23[9][10] | Inductive Withdrawal (-I) > Mesomeric Donation (+M) |
As the data indicates, the -CF3 group (σp = +0.54) is a significantly stronger electron-withdrawing group than -Cl (σp = +0.23). This profound difference in electron demand dictates the reactivity at both key sites of the molecules.
Reactivity at the Aldehyde: A Tale of Enhanced Electrophilicity
The stronger inductive effect of the -CF3 group in TFMPCA withdraws electron density from the entire pyridine ring, making the carbonyl carbon of the aldehyde significantly more electron-deficient and thus more electrophilic than in CPCA . This heightened electrophilicity translates to faster reaction rates and often milder conditions for nucleophilic additions.
A classic example is the reductive amination reaction, a cornerstone of pharmaceutical synthesis for installing amine functionalities.
Experimental Protocol: Comparative Reductive Amination
This protocol describes the reaction of both aldehydes with a model primary amine, benzylamine, under identical conditions to highlight the inherent reactivity difference.
Objective: To synthesize the corresponding secondary amines and compare the reaction progress.
Materials:
-
This compound (TFMPCA )
-
6-Chloropyridine-3-carboxaldehyde (CPCA )
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH), glacial
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve TFMPCA (1.0 mmol, 175 mg) and CPCA (1.0 mmol, 141.5 mg) in 10 mL of anhydrous DCM.
-
Imine Formation: To each flask, add benzylamine (1.0 mmol, 107 mg) followed by glacial acetic acid (0.1 mmol, 6 µL) to catalyze imine formation. Stir the mixtures at room temperature for 30 minutes. Causality Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to each flask. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the aldehyde starting material.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Results & Discussion
| Substrate | Typical Reaction Time | Typical Yield |
| TFMPCA | 1-2 hours | >90% |
| CPCA | 4-6 hours | ~75-85% |
The reaction with TFMPCA is expected to proceed significantly faster and with a higher yield. The enhanced electrophilicity of its aldehyde carbon accelerates both the initial imine formation and its subsequent reduction. This allows for shorter reaction times and potentially cleaner conversions, which is a critical consideration in multi-step syntheses.
Caption: Mechanism of nucleophilic addition to the aldehyde.
Reactivity on the Pyridine Ring: The SNAr Advantage of the Chloro-Substituent
While TFMPCA excels in reactions at the aldehyde, CPCA offers a distinct synthetic advantage: the ability to undergo nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[11] This is further enhanced by the electron-withdrawing aldehyde group. In CPCA , the chlorine atom at the C6 position is a competent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[7][12]
Conversely, the trifluoromethyl group in TFMPCA is exceptionally stable and is not a viable leaving group under typical SNAr conditions due to the immense strength of the C-F bonds.[6] Therefore, for functionalization of the C6 position, CPCA is the reagent of choice.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Objective: To demonstrate the displacement of the chloride in CPCA with morpholine.
Materials:
-
6-Chloropyridine-3-carboxaldehyde (CPCA )
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup: To a solution of CPCA (1.0 mmol, 141.5 mg) in 5 mL of anhydrous DMSO, add morpholine (1.2 mmol, 105 mg) and potassium carbonate (2.0 mmol, 276 mg). Causality Note: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more basic and accelerating the reaction. The base is required to deprotonate the intermediate Meisenheimer complex or the nucleophile itself.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Expected Results & Discussion
This reaction typically proceeds in good to excellent yield (>80%). Attempting the same reaction with TFMPCA would result in no substitution at the C6 position, and starting material would be recovered, highlighting the orthogonal reactivity of the two compounds. This SNAr capability makes CPCA invaluable for building molecular complexity around the pyridine core.
Caption: SNAr mechanism on 6-chloropyridine-3-carboxaldehyde.
Decision-Making Workflow for Reagent Selection
The choice between TFMPCA and CPCA should be guided by the specific synthetic goal. The following workflow illustrates the decision process:
Caption: Workflow for selecting the appropriate pyridine aldehyde.
Conclusion and Practical Recommendations
This compound and 6-Chloropyridine-3-carboxaldehyde are not interchangeable reagents; they are complementary tools with distinct and predictable reactivity profiles.
-
Choose this compound (TFMPCA) when the synthetic focus is on transformations of the aldehyde group, especially when rapid reaction kinetics and high efficiency are desired. Its heightened electrophilicity makes it superior for reactions like reductive amination, condensations, and Wittig reactions.
-
Choose 6-Chloropyridine-3-carboxaldehyde (CPCA) when the goal is to introduce functionality at the C6 position of the pyridine ring via nucleophilic aromatic substitution. The chloro group serves as an excellent handle for diversification, a pathway that is unavailable for the trifluoromethyl analogue.
By understanding the fundamental electronic differences between the -CF3 and -Cl substituents, researchers can harness the unique strengths of each molecule, enabling more rational and efficient synthetic design in their drug discovery and development programs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 386704-12-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Purity Determination of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final products. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its reactive aldehyde group and the electron-withdrawing trifluoromethyl substituent make it a valuable synthon, but also susceptible to impurities that can arise during synthesis or storage. This guide provides an in-depth comparison of analytical methods for determining the purity of this critical reagent, offering insights into the causality behind experimental choices and providing supporting data to aid in method selection.
The Criticality of Purity for this compound
This compound is a heterocyclic compound incorporating a pyridine ring, a carboxaldehyde functional group, and a trifluoromethyl group. This unique combination of moieties makes it a versatile reagent in medicinal chemistry, often employed in the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and other therapeutic agents. The presence of impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences, including:
-
Altered Reaction Kinetics and Yield: Impurities can interfere with catalytic cycles or react with reagents, leading to lower yields and the formation of unintended side-products.
-
Introduction of Toxic or Genotoxic Moieties: Certain impurities may be inherently toxic or possess mutagenic properties, compromising the safety profile of the final active pharmaceutical ingredient (API).
-
Challenges in Purification: The presence of closely related impurities can complicate the purification of the desired product, increasing development time and costs.
Therefore, the accurate and precise determination of the purity of this compound is a critical quality control step.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity and precision, and the available instrumentation. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparative Overview of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by HPLC followed by mass-to-charge ratio determination. |
| Primary Use | Purity assay, quantification of non-volatile impurities. | Purity assay, analysis of volatile impurities and residual solvents. | Absolute purity determination without a specific reference standard of the analyte. | Impurity identification and profiling, quantification of trace impurities. |
| Typical Purity Assay Accuracy | High (typically >99%) | High (typically >99%) | Very High (can be <1% uncertainty)[1] | High (for quantification) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Extremely High (fg to ag level) |
| Selectivity | High (tunable by column and mobile phase) | Very High (excellent resolution for volatile compounds) | High (structurally specific) | Very High (mass-based) |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample | 20-40 minutes per sample |
| Sample Derivatization | Not usually required | May be required for polar or non-volatile compounds | Not required | Not usually required |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly in the reverse-phase mode, is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[2]
Causality of Experimental Choices
For a moderately polar compound like this compound, a reverse-phase C18 column is the logical first choice. The nonpolar stationary phase will retain the analyte through hydrophobic interactions, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, will elute it. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure good separation of the main component from both more polar and less polar impurities. UV detection is suitable as the pyridine ring and aldehyde group contain chromophores that absorb in the UV region.
Experimental Workflow: HPLC
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Trustworthiness and Validation
To ensure the trustworthiness of the HPLC method, it must be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by stress testing the sample (e.g., exposure to acid, base, heat, light, and oxidation) to generate degradation products and showing that they are resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.[4][5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Gas Chromatography (GC): The Choice for Volatile Components
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[6] Given the boiling point of this compound, GC is a viable method for its purity assessment.
Causality of Experimental Choices
A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane, provides good selectivity for aromatic and polar compounds. Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, offering a wide linear range and good sensitivity. The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid vaporization of the sample and prevent condensation.
Experimental Workflow: GC
Caption: Workflow for GC Purity Analysis.
Detailed Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Purity Calculation: Similar to HPLC, purity is determined by area percent normalization.
Trustworthiness and Validation
The validation principles for GC are analogous to those for HPLC, as outlined in the ICH Q2(R1) guidelines.[3] Special attention should be paid to the potential for thermal degradation of the analyte in the injector port.
Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] This is a significant advantage over chromatographic techniques. For a fluorine-containing compound like this compound, ¹⁹F qNMR is a particularly powerful tool.
Causality of Experimental Choices
The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[7] The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, even in complex mixtures.[8] For quantitative analysis, a certified internal standard containing a known number of fluorine atoms is used. The purity of the analyte is calculated by comparing the integral of its ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account their respective molecular weights and the number of fluorine nuclei.
Experimental Workflow: qNMR
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol: ¹⁹F qNMR
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and containing fluorine, for example, trifluoroacetic acid (TFA) or another suitable fluorinated compound with a non-overlapping signal.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a similar amount of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the ¹⁹F signal of the analyte and the ¹⁹F signal of the internal standard.
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I = Integral value
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Trustworthiness and Validation
The reliability of qNMR hinges on the accurate weighing of both the sample and the internal standard, the use of a certified internal standard with a known purity, and the proper setting of acquisition parameters, especially the relaxation delay.
Liquid Chromatography-Mass Spectrometry (LC-MS): For In-depth Impurity Profiling
While HPLC with UV detection is excellent for quantifying known impurities and assessing overall purity, LC-MS is the go-to technique for identifying unknown impurities and characterizing the impurity profile in detail.[9][10][11][12]
Causality of Experimental Choices
The LC part of the system separates the components of the mixture as described for HPLC. The eluent from the column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar and semi-polar molecules, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing molecular weight information. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity's molecular ion, providing structural information for its identification.
Experimental Workflow: LC-MS
References
- 1. acgpubs.org [acgpubs.org]
- 2. wjpmr.com [wjpmr.com]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. pharmtech.com [pharmtech.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. ijprajournal.com [ijprajournal.com]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to TLC Visualization Techniques for Trifluoromethylated Pyridine Compounds
Introduction: The Visualization Challenge of Trifluoromethylated Pyrodines
In the landscape of modern drug discovery and development, trifluoromethylated pyridine scaffolds are of paramount importance. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, this same group presents a unique challenge in routine reaction monitoring and purification via thin-layer chromatography (TLC). The potent electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it less reactive to conventional visualization reagents. This guide provides a comprehensive comparison of various TLC visualization techniques, offering experimental insights and detailed protocols to aid researchers in effectively visualizing these challenging compounds.
Non-Destructive Visualization: A First-Line Approach
Before resorting to destructive chemical staining, non-destructive methods should always be the initial approach. These techniques preserve the compound for potential future analysis.
UV Shadowing: The Simplest Method
Most trifluoromethylated pyridine compounds, possessing an aromatic system, are UV-active.[1] This allows for their visualization on TLC plates containing a fluorescent indicator (typically F254). The compound quenches the fluorescence of the indicator, appearing as a dark spot against a green fluorescent background when irradiated with short-wave UV light (254 nm).[2]
Mechanism of Action: The aromatic pyridine ring absorbs UV light at 254 nm. This absorption prevents the UV light from reaching the fluorescent indicator embedded in the silica gel, thus creating a "shadow" that is visible to the naked eye.
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp (254 nm).
-
Observe the plate for dark spots against the fluorescent background.
-
Carefully circle the spots with a pencil for a permanent record.
Limitations:
-
Not all compounds are UV-active: While many are, highly saturated derivatives may not be visible.
-
Sensitivity: This method may not be sensitive enough for detecting trace amounts of material.
-
Interference: UV-active impurities in the sample or on the TLC plate can lead to misleading results.
Destructive Visualization: Chemical Staining Techniques
When non-destructive methods are insufficient, a variety of chemical stains can be employed. The choice of stain is critical, as the deactivated nature of the trifluoromethylated pyridine ring influences its reactivity.
Potassium Permanganate (KMnO₄) Stain: A Broad-Spectrum Oxidizing Agent
Potassium permanganate is a widely used, general-purpose stain that reacts with compounds susceptible to oxidation.[3]
Mechanism of Action: The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate. This results in a yellow-brown spot on a purple or pink background.[4] For trifluoromethylated pyridines, while the pyridine ring itself is electron-deficient and less prone to oxidation, any oxidizable substituents on the ring or side chains will react. The pyridine nitrogen itself can also be oxidized under certain conditions.
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Staining: After developing and drying the TLC plate, dip it briefly into the KMnO₄ solution or spray the plate evenly with the reagent.
-
Visualization: Spots will appear as yellow to light brown against a purple to pink background. Gentle heating with a heat gun can sometimes enhance the visibility of the spots.
Performance on Trifluoromethylated Pyridines:
-
Effectiveness: Moderately effective, primarily for derivatives with oxidizable functional groups. The electron-withdrawing -CF3 group makes the pyridine ring itself less reactive towards oxidation.
-
Selectivity: Not selective for the pyridine ring itself, but rather for any oxidizable moieties present in the molecule.
Iodine Chamber: A Simple and Reversible Method
Exposure to iodine vapor is a classic and straightforward method for visualizing a wide range of organic compounds.[5][6]
Mechanism of Action: Iodine vapor adsorbs onto the surface of the TLC plate and the spotted compounds. The visualization is based on the formation of weak charge-transfer complexes between iodine and the organic molecules, which appear as brown spots on a light-brown background.[7] This interaction is generally reversible, and the spots may fade over time as the iodine sublimes.
Experimental Protocol:
-
Preparation of Iodine Chamber: Place a few crystals of iodine in a sealed chamber (e.g., a covered beaker or jar).
-
Staining: Place the dried TLC plate inside the chamber and allow it to stand for a few minutes until brown spots appear.
-
Visualization: Mark the spots with a pencil immediately, as they will fade.
Performance on Trifluoromethylated Pyridines:
-
Effectiveness: Generally effective for aromatic compounds. The electron density of the pyridine ring is reduced by the -CF3 group, which may weaken the interaction with iodine, potentially leading to less intense spots compared to electron-rich aromatics.
-
Advantages: Simple, rapid, and often reversible by gentle heating, which can allow for subsequent staining with another reagent.
Phosphomolybdic Acid (PMA) Stain: A Versatile Reducing Agent Detector
PMA is a versatile stain that is particularly effective for visualizing compounds that can be oxidized, while the PMA itself is reduced.
Mechanism of Action: Phosphomolybdic acid is a yellow-green reagent that, upon heating in the presence of a reducing agent (the analyte), is reduced to molybdenum blue, a deeply colored blue-green complex.[7]
Experimental Protocol:
-
Preparation of Staining Solution: Prepare a 10% solution of phosphomolybdic acid in ethanol.
-
Staining: Dip the dried TLC plate in the PMA solution or spray it evenly.
-
Visualization: Gently heat the plate with a heat gun. Spots will appear as dark green to blue-black on a light green background.[3]
Performance on Trifluoromethylated Pyridines:
-
Effectiveness: The electron-deficient nature of the trifluoromethylated pyridine ring makes it a poor reducing agent. Therefore, PMA is generally not the most effective stain for the pyridine moiety itself. However, it can be effective if the molecule contains other, more easily oxidizable functional groups. The lone pair on the nitrogen atom can still participate in the redox reaction, but the overall reactivity is diminished.
Dragendorff's Reagent: A Specific Stain for Nitrogen Heterocycles
Dragendorff's reagent is a classic choice for the visualization of alkaloids and other nitrogen-containing compounds, including pyridines.[8]
Mechanism of Action: The reagent is a solution of potassium bismuth iodide. The basic nitrogen atom of the pyridine ring is protonated under the acidic conditions of the stain. This cationic species then forms an ion pair with the large, orange-colored tetraiodobismuthate(III) anion, [BiI₄]⁻, resulting in the precipitation of an orange to orange-red complex.
Experimental Protocol:
-
Preparation of Staining Solution:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.[8]
-
-
Staining: Dip the dried TLC plate in the Dragendorff's reagent or spray it evenly.
-
Visualization: Orange to orange-red spots will appear on a pale yellow background.
Performance on Trifluoromethylated Pyridines:
-
Effectiveness: This is often the most reliable stain for pyridine-containing compounds. The basicity of the pyridine nitrogen is reduced by the electron-withdrawing -CF3 group, but it is often still sufficiently basic to react with the acidic reagent and form the colored precipitate.
-
Selectivity: Highly selective for nitrogen-containing compounds, making it an excellent choice for specifically identifying pyridine derivatives in a complex mixture.
Comparative Summary of Visualization Techniques
| Visualization Technique | Principle of Detection | Typical Appearance of Spots | Effectiveness for Trifluoromethylated Pyridines | Key Advantages | Key Limitations |
| UV Shadowing (254 nm) | UV absorbance by the aromatic ring | Dark spots on a fluorescent green background | High (for UV-active compounds) | Non-destructive, rapid, simple | Insensitive to non-UV-active compounds and trace amounts |
| Potassium Permanganate | Oxidation of functional groups | Yellow-brown spots on a purple/pink background | Moderate (depends on other functional groups) | Broad-spectrum, readily available | Not specific to the pyridine ring, destructive |
| Iodine Chamber | Formation of charge-transfer complexes | Brown spots on a light brown background | Moderate to High | Simple, often reversible | Spots can fade quickly, sensitivity can vary |
| Phosphomolybdic Acid | Reduction of PMA by the analyte | Dark green to blue-black spots on a light green background | Low to Moderate (better for oxidizable substituents) | Versatile for many compound classes | Less effective for electron-poor systems, requires heating |
| Dragendorff's Reagent | Ion pair formation with the basic nitrogen | Orange to orange-red spots on a pale yellow background | High | Highly selective for nitrogen compounds | Basicity of nitrogen can be significantly reduced by strong electron-withdrawing groups |
Experimental Workflow and Logical Relationships
The following diagram illustrates a recommended workflow for the visualization of trifluoromethylated pyridine compounds on TLC.
Caption: Recommended workflow for TLC visualization.
Conclusion and Recommendations
Visualizing trifluoromethylated pyridine compounds on TLC requires a systematic approach that takes into account the electronic properties of these molecules.
-
Always start with UV visualization. It is the simplest, non-destructive first step.
-
For chemical staining, Dragendorff's reagent is the recommended first choice due to its high specificity for the nitrogen atom in the pyridine ring. While the basicity is reduced by the -CF3 group, it is often sufficient for a positive result.
-
If Dragendorff's reagent fails or provides weak spots, potassium permanganate or an iodine chamber are good general-purpose alternatives. The effectiveness of KMnO₄ will largely depend on the presence of other oxidizable functional groups in the molecule.
-
Phosphomolybdic acid is generally the least likely to be effective for the trifluoromethylated pyridine ring itself due to its electron-deficient nature, but it can be useful if other easily oxidizable groups are present.
By understanding the chemical principles behind each visualization technique and following a logical workflow, researchers can overcome the challenges associated with the TLC analysis of these important pharmaceutical building blocks.
References
The Trifluoromethyl Advantage: A Comparative Guide to the Synthetic Utility of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the selection of the right building block is paramount. Pyridine-3-carboxaldehyde and its derivatives are ubiquitous intermediates, serving as foundational scaffolds in countless agrochemicals and pharmaceuticals.[1] This guide provides an in-depth comparison of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde with its non-fluorinated and electron-donating counterparts, offering experimental insights into its unique reactivity and synthetic advantages.
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring profoundly alters the molecule's properties. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I effect).[1] This electronic perturbation significantly enhances the electrophilicity of both the pyridine ring and, critically, the C3-aldehyde carbon. This guide will explore the practical consequences of this electronic modulation in key synthetic transformations.
Physicochemical Property Comparison
The strong inductive pull of the CF3 group deactivates the pyridine ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack. This effect also lowers the pKa of the pyridine nitrogen, making it less basic. The aldehyde proton in this compound is expected to appear further downfield in ¹H NMR spectroscopy compared to pyridine-3-carboxaldehyde due to the deshielding effect of the CF3 group.
| Property | This compound | Pyridine-3-carboxaldehyde | 6-Methoxypyridine-3-carboxaldehyde | Causality Behind Differences |
| CAS Number | 386704-12-7 | 500-22-1 | 54595-53-2 | N/A |
| Molecular Weight | 175.11 g/mol | 107.11 g/mol | 137.14 g/mol | The addition of CF3 and OCH3 groups, respectively. |
| Melting Point | 52-56 °C | 7 °C | 33-37 °C | The CF3 group increases molecular weight and potentially alters crystal packing, leading to a higher melting point than the parent liquid. |
| Predicted pKa | -1.25 ± 0.22[2] | ~5.2 (Pyridine) | Higher than pyridine | The potent electron-withdrawing CF3 group drastically reduces the basicity of the pyridine nitrogen. Conversely, the electron-donating OCH3 group increases basicity. |
| Electrophilicity | High | Moderate | Low | Governed by the substituent at the 6-position. The CF3 group strongly withdraws electron density, making the aldehyde carbon highly electrophilic. The OCH3 group donates electron density, reducing electrophilicity. |
Comparative Reactivity in Key Synthetic Transformations
The enhanced electrophilicity of this compound is not merely a theoretical curiosity; it translates into tangible differences in reaction kinetics and yields.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.
Expertise & Experience: Explaining the Causality
The highly electron-deficient carbonyl carbon in this compound is significantly more susceptible to nucleophilic attack by an amine. This increased reactivity often allows the reaction to proceed under milder conditions, at a faster rate, and with a broader range of less nucleophilic amines compared to its non-fluorinated or electron-rich analogues. This is a critical advantage when working with precious or complex amine substrates.
Caption: General workflow for direct reductive amination.
Experimental Protocol: General Procedure for Reductive Amination [3]
-
To a solution of the aldehyde (1.0 equiv, 20 mmol) in a suitable solvent such as ethyl acetate (40 mL), add the amine (1.1 equiv, 22 mmol).
-
Stir the mixture at room temperature, then add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3, 1.2 equiv, 24 mmol), portion-wise.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or HPLC.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[3]
Comparative Performance Data (Illustrative)
| Aldehyde Substrate | Relative Reactivity | Expected Outcome with Weakly Nucleophilic Amines |
| This compound | High | Higher conversion and yield; faster reaction rate. |
| Pyridine-3-carboxaldehyde | Moderate | Moderate conversion; may require longer reaction times or mild heating. |
| 6-Methoxypyridine-3-carboxaldehyde | Low | Low conversion; likely requires forcing conditions or catalysis, risking side reactions. |
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
Expertise & Experience: Explaining the Causality
The rate of the Wittig reaction is also dependent on the electrophilicity of the carbonyl carbon. This compound's electron-deficient nature makes it an excellent substrate for Wittig olefination. It reacts efficiently even with stabilized ylides (e.g., those containing ester groups), which are less reactive than unstabilized (e.g., alkyl) ylides.[5] This enhanced reactivity can lead to higher yields and cleaner reactions, as it outcompetes potential side reactions of the ylide. A study by Hartmann et al. specifically describes the use of this compound in a Wittig reaction for the synthesis of selective aldosterone synthase inhibitors, highlighting its utility.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: General Procedure for Wittig Reaction [6]
-
In a suitable flask, dissolve the phosphonium salt (1.0 equiv) in an appropriate solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath and add a strong base (e.g., n-BuLi, NaH, t-BuOK) dropwise to generate the ylide.
-
Stir the resulting colored ylide solution for 30-60 minutes.
-
Add a solution of the aldehyde (1.0-1.2 equiv) in the same solvent to the ylide solution at 0 °C or room temperature.
-
Allow the reaction to stir for several hours to overnight, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by chromatography to remove the triphenylphosphine oxide byproduct.[7]
Comparative Performance Data (Illustrative)
| Aldehyde Substrate | Relative Reactivity | Expected Outcome with Stabilized (Less Reactive) Ylides |
| This compound | High | Good to excellent yields. Reaction proceeds readily. |
| Pyridine-3-carboxaldehyde | Moderate | Moderate to good yields. May require longer reaction times or heating. |
| 6-Methoxypyridine-3-carboxaldehyde | Low | Poor yields. Reaction may not proceed to completion. |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.[8] The reaction is typically catalyzed by a weak base.
Expertise & Experience: Explaining the Causality
The success of the Knoevenagel condensation is directly tied to the aldehyde's susceptibility to nucleophilic attack. Studies have shown that benzaldehydes bearing electron-attracting groups exhibit higher reactivity in this transformation.[9] By analogy, this compound is an ideal substrate. Its highly polarized carbonyl group readily accepts the nucleophilic attack from the enolate of the active methylene compound, facilitating C-C bond formation under mild, base-catalyzed conditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [10]
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv, 10 mmol) and malononitrile (1.0 equiv, 10 mmol) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Comparative Performance Data (Illustrative)
| Aldehyde Substrate | Relative Reactivity | Expected Yield/Rate under Mild Conditions |
| This compound | High | High yield and fast reaction rate.[9] |
| Pyridine-3-carboxaldehyde | Moderate | Good yield, but may require longer reaction times.[11] |
| 6-Methoxypyridine-3-carboxaldehyde | Low | Low yield; likely requires a stronger base or harsher conditions. |
Application in Complex Molecule Synthesis: The Case of Sulfoxaflor
The advantages of this compound are exemplified in its use as a key building block for modern agrochemicals. The insecticide Sulfoxaflor, the first of the sulfoximine class, is a prime example.[12] The synthesis of Sulfoxaflor relies on intermediates derived from the 6-(trifluoromethyl)pyridine core.[13][14] The presence of the CF3 group is critical for the molecule's bioactivity, and the enhanced reactivity of intermediates like the corresponding aldehyde facilitates the efficient construction of the final complex structure.
Conclusion: A Verdict on Synthetic Utility
For the synthetic chemist, this compound is more than just another pyridine aldehyde. It is a highly activated, versatile building block whose utility stems directly from the powerful electron-withdrawing nature of the trifluoromethyl group.
Choose this compound when:
-
You are performing nucleophilic additions such as reductive aminations, Wittig reactions, or condensations.
-
You need to react with weakly nucleophilic partners.
-
You require faster reaction rates or milder conditions to preserve sensitive functional groups elsewhere in the molecule.
-
The final target molecule benefits from the physicochemical properties imparted by a CF3 group, such as increased metabolic stability or lipophilicity.
Consider alternatives like pyridine-3-carboxaldehyde when:
-
Cost is a primary driver and the reaction partners are sufficiently reactive.
-
The electronic properties of the CF3 group are undesirable in the final product.
By understanding the fundamental principles that govern its reactivity, researchers can strategically leverage this compound to streamline synthetic routes, improve yields, and access complex molecular architectures that are central to modern drug discovery and agrochemical development.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. delval.edu [delval.edu]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid | MDPI [mdpi.com]
- 10. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Guide for the Modern Laboratory
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the synthesis itself. This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 386704-12-7), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach moves beyond mere compliance, embedding safety and efficiency into the core of your laboratory workflow.
Hazard Assessment: Understanding the Compound's Profile
Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is paramount. This compound presents a multi-faceted risk profile that necessitates careful consideration.
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation[1][2]. The trifluoromethyl group, a common moiety in modern pharmaceuticals, imparts specific chemical properties that influence its reactivity and, consequently, its disposal requirements[3][4].
| Hazard Classification | GHS Hazard Statement(s) | Source |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[5].
-
Hand Protection: Due to the risk of skin irritation and sensitization, chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific chemical and breakthrough time[5][6].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[6][7]. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[8].
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary[5][7].
Spill Management: A Rapid and Methodical Response
In the event of a spill, a calm and systematic approach is crucial to mitigate exposure and prevent environmental contamination.
Small Spills (Manageable within 10-15 minutes):
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation, if possible, while working within a fume hood.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill[6][9].
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container[9][10].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste[9].
Large Spills:
In the case of a large spill, immediately evacuate the area and notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team[10]. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it is subject to specific disposal requirements under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA)[11][12][13].
Waste Characterization and Segregation:
-
Identify as Hazardous Waste: Due to its toxicity and the presence of the trifluoromethyl group (a halogenated organic moiety), all waste containing this compound must be classified as hazardous waste[9][14][15].
-
Segregate Waste Streams:
-
Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats, spatulas, and absorbent materials, in a dedicated, clearly labeled hazardous waste container[9][16].
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams[9][16]. Pyridine derivatives should not be mixed with strong oxidizing agents or strong acids[10].
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag for incineration[9].
-
Container Management:
-
Compatibility: Use containers made of materials compatible with the waste, such as high-density polyethylene (HDPE) or glass[6].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the date of accumulation[9][10].
-
Closure: Keep waste containers securely closed at all times, except when adding waste[16].
Final Disposal:
The ultimate disposal of this hazardous waste should be managed through your institution's EHS office or a licensed hazardous waste disposal contractor[6][9]. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen fluoride) produced during combustion[11]. Land disposal is generally not a permissible option for this class of compounds[11][12].
Workflow for Safe Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the compound's hazards, utilizing appropriate personal protective equipment, responding effectively to spills, and adhering to a rigorous disposal protocol, researchers can mitigate risks and ensure their work is conducted in a safe and compliant manner. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture where safety is synonymous with scientific excellence.
References
- 1. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. wku.edu [wku.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
For the diligent researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth, procedural framework for the safe management of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols due to its inherent hazards. Our commitment is to furnish you with not just instructions, but a deep-seated understanding of the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Identification and Risk Assessment
This compound (CAS No: 386704-12-7) is a solid organic compound with a molecular weight of 175.11 g/mol and a melting point of 52-56 °C.[1] A thorough understanding of its hazard profile is the critical first step in establishing a safe handling protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The trifluoromethyl group and the aldehyde functional group contribute to its reactivity and toxicological profile. Aldehydes, in general, are known to be irritants to the skin, eyes, and respiratory tract.[5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale tied directly to the compound's hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | To prevent skin contact, which can cause irritation and potential allergic reactions.[2][3] |
| Eye Protection | Chemical splash goggles.[6] | To protect against splashes that can cause serious eye irritation.[2] |
| Face Protection | Full-face shield worn over safety goggles.[6] | Recommended when there is a significant risk of splashing, providing an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned, flame-retardant, and chemical-resistant lab coat.[7] | To shield the skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8] | To prevent inhalation of the powder, which can cause respiratory irritation.[2] This is particularly crucial when handling the solid outside of a certified chemical fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes.[6] | To protect the feet from spills. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Weighing and Aliquoting the Solid
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or a suitable container, a spatula, and a labeled receiving vessel.
-
Tare the Receiving Vessel: Place the empty, labeled receiving vessel on the balance and tare it.
-
Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the tared receiving vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Seal and Clean: Securely close both the stock container and the receiving vessel. Clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe as hazardous waste.
Preparing a Solution
-
Solvent Addition: In the chemical fume hood, add the desired solvent to a volumetric flask, filling it to approximately half of the final volume.
-
Compound Addition: Carefully add the weighed this compound to the solvent in the volumetric flask.
-
Rinsing: Rinse the weighing container with a small amount of the solvent and add the rinse to the volumetric flask to ensure a complete and quantitative transfer.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Homogenization and Labeling: Cap the flask and invert it several times to ensure the solution is homogeneous. Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.
Emergency Procedures: A Plan for the Unexpected
Immediate and appropriate action is crucial in the event of an exposure.
Eye Contact
-
Immediate Flushing: Immediately proceed to the nearest emergency eyewash station and begin flushing the affected eye(s) with a gentle stream of lukewarm water for at least 15-20 minutes.[10][11]
-
Hold Eyelids Open: Use your fingers to hold the eyelids open to ensure the entire surface of the eye and the area under the eyelids are thoroughly rinsed.[10]
-
Remove Contact Lenses: If wearing contact lenses, attempt to remove them while rinsing.[12]
-
Seek Medical Attention: After flushing, seek immediate medical attention from a qualified professional.[12] Do not rub the eye or apply any ointments unless directed by a medical professional.[10]
Skin Contact
-
Immediate Rinsing: Immediately proceed to the nearest safety shower or sink and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]
-
Remove Contaminated Clothing: While rinsing, remove any contaminated clothing, being careful not to spread the chemical to other areas of the skin.[13]
-
Seek Medical Attention: If skin irritation persists or an allergic reaction develops, seek medical attention.[14]
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[4]
-
Seek Medical Attention: If the person experiences difficulty breathing or other symptoms, seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: Do not induce vomiting unless instructed to do so by a medical professional.
-
Rinse Mouth: Rinse the person's mouth with water.[3]
-
Seek Immediate Medical Attention: Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[7][9] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[15]
Waste Segregation and Collection
-
Designated Containers: Use separate, clearly labeled, and sealable hazardous waste containers for solid and liquid waste.[15] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, weighing paper, and empty stock containers, in the designated solid hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste, including unused solutions, in the designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[15] Never pour this chemical down the drain.[5]
Final Disposal
Arrange for the collection of the hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal contractor.[9] This ensures that the waste is managed and disposed of in compliance with all applicable regulations.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]
- 2. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdc.gov [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. What to Do for a Chemical Eye Injury – Alden Leifer [patersoneyedoctor.com]
- 11. Mastering Eye Injury First Aid: A Guide for Advanced Responders — Delta Emergency Support Training [deltaemergency.com]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 13. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
